Mebenoside
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3R,4R,5R)-5-[(1R)-1,2-bis(phenylmethoxy)ethyl]-2-methoxy-4-phenylmethoxyoxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32O6/c1-30-28-25(29)27(33-19-23-15-9-4-10-16-23)26(34-28)24(32-18-22-13-7-3-8-14-22)20-31-17-21-11-5-2-6-12-21/h2-16,24-29H,17-20H2,1H3/t24-,25-,26-,27-,28?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYVXMYUGQJQBIV-OYDXEKDZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(O1)C(COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1[C@@H]([C@H]([C@H](O1)[C@@H](COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55902-93-7 | |
| Record name | Mebenoside [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055902937 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MEBENOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3852AA20EI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Mebenoside: A Technical Overview of its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mebenoside, a glycosidic compound, presents a subject of interest within the scientific community, particularly for its potential pharmacological applications. This technical guide provides a comprehensive overview of the current knowledge regarding this compound, focusing on its chemical structure, and available data on its properties. While detailed experimental data remains limited in publicly accessible literature, this document consolidates the known information and highlights areas for future research.
Chemical Structure and Identification
This compound is chemically defined as (2R,3R,4R,5R)-5-[(1R)-1,2-bis(phenylmethoxy)ethyl]-2-methoxy-4-phenylmethoxyoxolan-3-ol[1]. Its structural details are crucial for understanding its chemical behavior and potential biological interactions.
Table 1: Chemical Identification of this compound [1]
| Identifier | Value |
| IUPAC Name | (2R,3R,4R,5R)-5-[(1R)-1,2-bis(phenylmethoxy)ethyl]-2-methoxy-4-phenylmethoxyoxolan-3-ol |
| Molecular Formula | C₂₈H₃₂O₆ |
| Molecular Weight | 464.55 g/mol |
| SMILES String | CO[C@H]1--INVALID-LINK----INVALID-LINK--OCC3=CC=CC=C3)OCC4=CC=CC=C4">C@@HO |
| InChI Key | MYVXMYUGQJQBIV-JQPIIJRMSA-N |
Physicochemical Properties
Table 2: Computed Physicochemical Properties of this compound [1]
| Property | Value |
| XLogP3 | 3.5 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 6 |
| Rotatable Bond Count | 10 |
| Exact Mass | 464.21988874 |
| Monoisotopic Mass | 464.21988874 |
| Topological Polar Surface Area | 66.4 Ų |
| Heavy Atom Count | 34 |
| Complexity | 541 |
Synthesis and Characterization
A specific and detailed experimental protocol for the synthesis of this compound is not described in the available literature. General synthetic methods for glycosides may be applicable, but a direct and validated procedure for this compound is yet to be published.
Similarly, experimental spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, are not publicly available. Such data would be invaluable for the unambiguous identification and characterization of the compound.
Biological Activity and Mechanism of Action
The biological activity and mechanism of action of this compound have not been extensively studied. However, insights can be drawn from related compounds, such as Tribenoside (ethyl-3,5,6-tri-O-benzyl-D-glucofuranoside), which has been reported to possess anti-inflammatory, wound-healing, and venotonic properties. It is plausible that this compound, sharing a similar structural backbone, may exhibit related pharmacological effects. Further research is necessary to elucidate the specific biological targets and signaling pathways modulated by this compound.
Experimental Protocols and Future Directions
The absence of detailed experimental protocols for the synthesis, purification, and analysis of this compound is a significant gap in the current scientific literature. The development and publication of such protocols are crucial for advancing research on this compound.
Logical Workflow for Future this compound Research
Caption: A proposed workflow for the systematic investigation of this compound.
Conclusion
This compound is a compound with a well-defined chemical structure but remains largely uncharacterized in terms of its experimental physicochemical properties, biological activities, and mechanism of action. The information presented in this guide is based on available database entries and knowledge of related compounds. There is a clear need for further experimental research to unlock the full potential of this compound for researchers, scientists, and drug development professionals. The generation of comprehensive experimental data will be pivotal in determining its utility and potential for therapeutic applications.
References
An In-depth Technical Guide to the Synthesis and Purification of Mebenoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mebenoside is a seco-C-glycoside, a class of natural products characterized by a C-C bond between the sugar moiety and the aglycone. This structural feature confers significant metabolic stability compared to their O-glycoside counterparts, making them attractive targets for drug discovery and development. This technical guide provides a comprehensive overview of potential synthetic and purification methodologies for this compound, drawing upon established principles of C-glycoside chemistry and purification strategies for structurally related secoiridoids. While a specific total synthesis of this compound has not been prominently reported in the reviewed literature, this guide outlines a plausible and scientifically sound approach based on analogous syntheses.
Proposed Synthesis of this compound
The synthesis of this compound can be conceptually divided into two main stages: the preparation of the aglycone and the stereoselective C-glycosylation.
Part 1: Synthesis of the this compound Aglycone
The aglycone portion of this compound, a substituted secoiridoid, can be synthesized from a readily available starting material such as oleanolic acid. The synthetic sequence would involve a series of transformations including oxidative cleavage, functional group manipulations, and skeletal rearrangements.
Experimental Protocol: Synthesis of a Hypothetical this compound Aglycone Precursor
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Oxidative Cleavage of Oleanolic Acid Derivative: A protected derivative of oleanolic acid is subjected to ozonolysis followed by a reductive workup (e.g., with dimethyl sulfide or triphenylphosphine) to cleave the double bond and form two carbonyl functionalities.
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Functional Group Interconversion: The resulting carbonyl groups are then selectively manipulated. This may involve reduction to alcohols, protection of one alcohol, and oxidation of the other to an aldehyde, which will be crucial for the subsequent cyclization and formation of the secoiridoid core.
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Intramolecular Aldol Condensation: The aldehyde-ketone intermediate is then treated with a base (e.g., LDA or KHMDS) to induce an intramolecular aldol condensation, forming the characteristic cyclopentanoid ring of the secoiridoid aglycone.
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Further Modifications: Subsequent steps would involve stereoselective reductions, protections, and deprotections to install the correct stereochemistry and functional groups of the this compound aglycone, preparing it for the C-glycosylation step.
Part 2: Stereoselective C-Glycosylation
The introduction of the glucose moiety via a C-C bond is a critical step in the synthesis. Various methods for C-glycosylation have been developed, often involving the reaction of a glycosyl donor with a nucleophilic aglycone precursor.
Experimental Protocol: C-Glycosylation
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Preparation of the Glycosyl Donor: A suitable glucose derivative, activated at the anomeric position, is prepared. Common glycosyl donors include glycosyl halides, triflates, or phosphates. For C-glycosylation, glycosyl donors that can generate a glycosyl radical or a glycosyl anion are often employed.
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Coupling Reaction: The this compound aglycone precursor, suitably functionalized to act as a nucleophile (e.g., as an organometallic reagent or an enolate), is reacted with the glycosyl donor in the presence of a promoter or catalyst (e.g., a Lewis acid or a transition metal complex). The reaction conditions (solvent, temperature, and stoichiometry) are critical for achieving high stereoselectivity.
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Deprotection: Following the successful C-glycosylation, the protecting groups on both the sugar and aglycone moieties are removed under appropriate conditions (e.g., acid or base hydrolysis, hydrogenolysis) to yield this compound.
Purification of this compound
The purification of this compound from the reaction mixture is crucial to obtain a high-purity product suitable for biological evaluation. A multi-step purification strategy, similar to that used for other secoiridoids, is proposed.
Experimental Protocol: Purification
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Initial Extraction: The crude reaction mixture is first partitioned between an organic solvent (e.g., ethyl acetate) and water to remove inorganic salts and highly polar impurities.
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Macroporous Resin Chromatography: The crude extract is then loaded onto a macroporous resin column (e.g., HP-20). The column is washed with water to remove residual polar impurities, followed by elution with a gradient of methanol or ethanol in water to elute the product.
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Medium-Pressure Liquid Chromatography (MPLC): The fractions containing this compound are pooled and further purified by MPLC on a silica gel or reversed-phase (C18) column. A suitable solvent system (e.g., a gradient of ethyl acetate in hexanes for normal phase, or acetonitrile in water for reversed-phase) is used to achieve separation.
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Preparative High-Performance Liquid Chromatography (HPLC): For obtaining highly pure this compound, a final purification step using preparative HPLC on a C18 column is recommended. Isocratic or gradient elution with a mixture of acetonitrile and water, often with a small amount of formic acid or trifluoroacetic acid, can provide excellent resolution.
Data Presentation
Table 1: Hypothetical Yields for the Synthesis of this compound
| Step | Reaction | Starting Material | Product | Hypothetical Yield (%) |
| 1 | Oxidative Cleavage | Protected Oleanolic Acid | Dicarbonyl Intermediate | 85 |
| 2 | Functional Group Interconversion | Dicarbonyl Intermediate | Aldehyde-Ketone | 70 |
| 3 | Intramolecular Aldol | Aldehyde-Ketone | Secoiridoid Core | 60 |
| 4 | C-Glycosylation | Aglycone Precursor & Glycosyl Donor | Protected this compound | 50 |
| 5 | Deprotection | Protected this compound | This compound | 90 |
| Overall | Protected Oleanolic Acid | This compound | 16 |
Table 2: Purification of this compound - A Representative Scheme
| Purification Step | Column Type | Mobile Phase | Purity after Step (%) | Recovery (%) |
| Macroporous Resin | HP-20 | Water -> Methanol Gradient | 60-70 | 85 |
| MPLC (Normal Phase) | Silica Gel | Hexanes/Ethyl Acetate Gradient | 85-90 | 70 |
| Preparative HPLC | C18 Reversed-Phase | Acetonitrile/Water Gradient | >98 | 80 |
Mandatory Visualizations
Caption: Proposed synthetic pathway for this compound.
Caption: A multi-step workflow for the purification of this compound.
Mebenoside (CAS 20822-88-2): A Technical Guide for Researchers
Disclaimer: Direct experimental data for Mebenoside (CAS 20822-88-2) is limited in publicly available scientific literature. This guide is substantially based on research conducted on Tribenoside (ethyl-3,5,6-tri-O-benzyl-D-glucofuranoside), a closely related structural analog, to infer the potential biological activities and mechanisms of this compound. All experimental protocols and data presented are based on studies of Tribenoside and should be adapted and validated specifically for this compound.
Introduction
This compound, with the CAS number 20822-88-2, is a glycoside derivative. Its structural similarity to Tribenoside suggests a potential for a range of pharmacological activities, including anti-inflammatory, wound healing, and venotropic effects. This technical guide provides a comprehensive overview of the core research areas for this compound, drawing parallels from its ethyl analog, Tribenoside, to guide researchers, scientists, and drug development professionals in their investigations.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 20822-88-2 | ChemIDplus |
| Molecular Formula | C28H32O6 | PubChem |
| Molecular Weight | 464.55 g/mol | PubChem |
| IUPAC Name | (2R,3R,4S,5R)-2-(benzyloxymethyl)-5-(benzyloxy)-6-methoxyoxane-3,4-diol | PubChem |
| Synonyms | This compound, (+)-Mebenoside, Methyl 3,5,6-tri-O-benzyl-α-D-glucofuranoside | PubChem |
Potential Biological Activities and Mechanism of Action
Based on the known activities of Tribenoside, this compound is hypothesized to possess the following biological properties:
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Anti-inflammatory Activity: Tribenoside has demonstrated anti-inflammatory effects. It is suggested that this compound may exert similar properties, potentially through the modulation of inflammatory mediators. Unlike many non-steroidal anti-inflammatory drugs (NSAIDs), Tribenoside does not appear to act via inhibition of the prostaglandin-synthetase system.
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Wound Healing Properties: Tribenoside has been shown to promote wound healing. This is potentially mediated by stimulating the production of laminin α5 and the deposition of laminin-332, which are crucial for basement membrane repair during the healing process.
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Venotropic Effects: Tribenoside is known to improve microcirculation and vascular tone. It is plausible that this compound could also exhibit venotropic properties by reducing capillary permeability and improving endothelial barrier function. The mechanism may involve effects on redox enzymes within the venous walls. A study on Tribenoside indicated that it normalizes the activity of succinate dehydrogenase and α-glycerophosphate dehydrogenase in inflamed venous tissue.[1]
Quantitative Data
The following table summarizes quantitative data obtained from an in vitro wound healing study on Tribenoside, which can serve as a reference for designing experiments with this compound.
| Compound | Concentration | Assay | Result |
| Tribenoside | 10 µM | In vitro wound healing (human dermal fibroblasts) | ~50% wound closure after 24 hours |
| TGF-β (Positive Control) | 5 ng/ml | In vitro wound healing (human dermal fibroblasts) | ~45% wound closure after 24 hours |
| Vehicle (Control) | - | In vitro wound healing (human dermal fibroblasts) | ~19% wound closure after 24 hours |
Experimental Protocols
The following are detailed experimental protocols based on established methods for assessing the potential biological activities of this compound. These protocols are adapted from studies on Tribenoside and general pharmacological assays.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This model is a standard for evaluating acute inflammation.
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Animals: Male Wistar rats (180-220 g) are used.
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Groups:
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Vehicle control (e.g., saline or appropriate vehicle for this compound)
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This compound (various doses, e.g., 10, 30, 100 mg/kg, administered orally or intraperitoneally)
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Positive control (e.g., Indomethacin, 10 mg/kg, p.o.)
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Procedure:
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Administer this compound or the control substance to the respective groups.
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After a set time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
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Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
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Data Analysis: Calculate the percentage of inhibition of edema for the this compound-treated groups compared to the vehicle control group.
In Vitro Wound Healing Activity: Scratch Assay
This assay assesses the effect of a compound on cell migration.
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Cell Line: Human dermal fibroblasts (HDFs) or human umbilical vein endothelial cells (HUVECs).
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Procedure:
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Culture the cells in a 6-well plate until a confluent monolayer is formed.
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Create a "scratch" or wound in the cell monolayer using a sterile pipette tip.
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Wash the wells with phosphate-buffered saline (PBS) to remove detached cells.
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Add fresh culture medium containing different concentrations of this compound (e.g., 0.1, 1, 10 µM), a vehicle control, and a positive control (e.g., TGF-β).
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Capture images of the scratch at 0, 6, 12, and 24 hours using a microscope.
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Data Analysis: Measure the area of the scratch at each time point and calculate the percentage of wound closure relative to the initial area.
In Vivo Wound Healing Activity: Excisional Wound Model in Rats
This model evaluates the effect of a topically applied agent on wound closure.
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Animals: Male Wistar rats (180-220 g).
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Procedure:
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Anesthetize the rats and shave the dorsal area.
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Create a full-thickness excisional wound of a specific diameter (e.g., 6 mm) using a sterile biopsy punch.
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Divide the animals into groups:
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Untreated control
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Vehicle control (ointment base)
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This compound ointment (e.g., 1% and 5% w/w)
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Positive control (e.g., a commercial wound healing ointment)
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Apply the respective treatments topically to the wound area daily.
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Measure the wound area on days 0, 3, 6, 9, and 12.
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Data Analysis: Calculate the percentage of wound contraction for each group. Histological analysis of the wound tissue can also be performed at the end of the study to assess re-epithelialization and collagen deposition.
In Vitro Venotropic Activity: Endothelial Permeability Assay
This assay measures the ability of a compound to protect the endothelial barrier.
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Cell Line: Human umbilical vein endothelial cells (HUVECs).
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Procedure:
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Seed HUVECs on a collagen-coated Transwell insert (e.g., 0.4 µm pore size) and culture until a confluent monolayer is formed, which can be verified by measuring transendothelial electrical resistance (TEER).
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Induce hyperpermeability by adding an inflammatory agent (e.g., histamine or VEGF) to the upper chamber.
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Treat the cells with different concentrations of this compound or a vehicle control.
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Add a fluorescently labeled high-molecular-weight dextran (e.g., FITC-dextran) to the upper chamber.
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After a defined incubation period, measure the fluorescence in the lower chamber.
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Data Analysis: A decrease in the amount of FITC-dextran that passes into the lower chamber in the this compound-treated groups compared to the vehicle control indicates a protective effect on the endothelial barrier.
Visualizations
Experimental Workflow
Caption: General experimental workflow for investigating the biological activities of this compound.
Hypothetical Signaling Pathway for Wound Healing
Caption: Hypothetical signaling pathway for this compound's role in wound healing.
References
Biological Activity of Novel Glucofuranosides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucofuranosides, five-membered ring carbohydrate derivatives, are emerging as a significant class of bioactive molecules with a diverse range of therapeutic potentials. Their unique structural features, distinct from the more common six-membered glucopyranosides, offer opportunities for the development of novel drug candidates with improved efficacy and selectivity. This technical guide provides an in-depth overview of the biological activities of newly synthesized glucofuranoside derivatives, focusing on their antimicrobial, antiproliferative, and enzyme inhibitory properties. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this promising field.
Antimicrobial Activity
Novel glucofuranoside derivatives have demonstrated significant activity against a spectrum of pathogenic bacteria and fungi. The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).
Quantitative Data for Antimicrobial Activity
The following table summarizes the antimicrobial activity of a series of acylated, benzoylated, and tosylated derivatives of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.
| Compound | Target Microorganism | MIC (μg/mL) | MBC/MFC (μg/mL) |
| Acylated Derivative 1 | Staphylococcus aureus | 147.31 | 170.99 |
| Bacillus subtilis | 155.62 | 185.43 | |
| Escherichia coli | 166.24 | 334.47 | |
| Aspergillus flavus | 740 | 1400 | |
| Trichoderma viride | 940 | 1823 | |
| Benzoylated Derivative 2 | Staphylococcus aureus | 158.90 | 180.15 |
| Bacillus subtilis | 163.45 | 192.88 | |
| Escherichia coli | 171.14 | 340.50 | |
| Aspergillus flavus | 880 | 1650 | |
| Trichoderma viride | 1120 | 2100 | |
| Tosylated Derivative 3 | Staphylococcus aureus | 91.90 | 175.30 |
| Bacillus subtilis | 105.20 | 188.60 | |
| Escherichia coli | 120.75 | 250.90 | |
| Aspergillus flavus | 9880 | 18230 | |
| Trichoderma viride | 5360 | 9800 | |
| Ampicillin (Standard) | Staphylococcus aureus | 6.25 | - |
| Escherichia coli | 12.5 | - | |
| Fluconazole (Standard) | Aspergillus flavus | 16 | - |
Data compiled from studies on acylated, benzoylated, and tosylated glucofuranose derivatives.[1]
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This protocol outlines the standardized broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of novel glucofuranoside compounds.
Caption: Workflow for MIC determination using the broth microdilution method.
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Preparation of Microbial Inoculum:
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From a fresh agar plate, select 3-5 isolated colonies of the test microorganism.
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Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
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Dilute this suspension to achieve the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL in the well).
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Preparation of Glucofuranoside Dilutions:
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Dissolve the glucofuranoside derivative in a suitable solvent (e.g., DMSO) to create a stock solution.
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Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
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Inoculation and Incubation:
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Add the standardized microbial inoculum to each well of the microtiter plate, except for the negative control wells.
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The final volume in each well should be consistent (e.g., 200 µL).
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Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
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Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for a specified period (e.g., 18-24 hours).
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Determination of MIC:
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Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the glucofuranoside derivative that completely inhibits visible growth of the microorganism.
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Alternatively, a microplate reader can be used to measure the optical density at 600 nm (OD₆₀₀).
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Antiproliferative Activity
Several novel glucofuranoside derivatives have exhibited potent antiproliferative activity against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric used to quantify this activity.
Quantitative Data for Antiproliferative Activity
The following table presents the in vitro antiproliferative activity of substituted 5-anilino-α-glucofuranose derivatives against human tumor cell lines.
| Compound | SW480 (Colon Cancer) IC₅₀ (µM) | A431 (Skin Cancer) IC₅₀ (µM) | A549 (Lung Cancer) IC₅₀ (µM) |
| 9da | 8.57 | 5.15 | 15.24 |
| Gefitinib (Standard) | 10.23 | 7.89 | 18.91 |
| Lapatinib (Standard) | 9.87 | 6.54 | 16.78 |
Data for (5R)-5-O-(3-chloro-4-{[5-(4-fluorophenyl)thiophen-2-yl]methyl}anilino)-5-deoxy-1,2-O-(1-methylethylidene)-α-glucofuranose (9da) and standard drugs.[2]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, consequently, the cytotoxic effects of compounds.
Caption: Workflow for determining antiproliferative activity using the MTT assay.
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Cell Seeding:
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Harvest and count the desired cancer cells.
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Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight in a humidified incubator (37°C, 5% CO₂).
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Compound Treatment:
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Prepare a stock solution of the test glucofuranoside in a suitable solvent (e.g., DMSO).
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Perform serial dilutions of the compound in the cell culture medium to achieve the desired final concentrations.
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Remove the old medium from the cells and add the medium containing the different concentrations of the glucofuranoside.
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Include wells with untreated cells (vehicle control) and cells treated with the solvent alone to account for any solvent effects.
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Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
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MTT Addition and Incubation:
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Prepare a stock solution of MTT in sterile phosphate-buffered saline (PBS).
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Add the MTT solution to each well and incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
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Formazan Solubilization and Absorbance Measurement:
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Carefully remove the medium containing MTT.
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Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a Sorenson's glycine buffer, to each well to dissolve the formazan crystals.
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Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
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Data Analysis:
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Calculate the percentage of cell viability for each concentration relative to the untreated control.
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Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.
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Enzyme Inhibitory Activity
Glucofuranoside derivatives are also being investigated as potential inhibitors of various enzymes, which could have implications for the treatment of diseases such as diabetes, cancer, and viral infections.
At present, specific quantitative data (e.g., IC₅₀, Kᵢ values) for the enzyme inhibitory activity of novel glucofuranosides is an active area of research, and comprehensive tables are not yet available in the public domain. The following section outlines a general protocol for assessing enzyme inhibition.
Experimental Protocol: General Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory effect of novel glucofuranosides on a target enzyme.
Caption: General workflow for an enzyme inhibition assay.
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Reagent Preparation:
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Prepare the appropriate buffer system for the target enzyme, ensuring optimal pH and ionic strength.
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Prepare stock solutions of the enzyme, substrate, and the glucofuranoside inhibitor.
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Assay Procedure:
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In a suitable reaction vessel (e.g., a cuvette or microplate well), add the buffer and the enzyme solution.
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Add varying concentrations of the glucofuranoside inhibitor and pre-incubate with the enzyme for a specific period to allow for binding.
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Initiate the enzymatic reaction by adding the substrate.
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Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a spectrophotometer or fluorometer. This change corresponds to the formation of the product or the consumption of the substrate.
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-
Data Analysis:
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Calculate the initial reaction rates for each inhibitor concentration.
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Plot the percentage of enzyme inhibition against the inhibitor concentration to determine the IC₅₀ value.
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To determine the mechanism of inhibition, conduct kinetic studies by measuring the reaction rates at various substrate and inhibitor concentrations and analyzing the data using Lineweaver-Burk or other kinetic plots.
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Signaling Pathways
The biological activities of novel glucofuranosides are ultimately mediated by their interactions with cellular signaling pathways. While research in this area is ongoing, preliminary studies and the known mechanisms of similar bioactive molecules suggest potential targets. For instance, the antimicrobial and antiproliferative effects of certain compounds may be linked to the modulation of pathways involved in cell wall synthesis, quorum sensing, apoptosis, and cell cycle regulation.
Potential Signaling Pathways Modulated by Bioactive Compounds
Caption: Potential signaling pathways targeted by bioactive glucofuranosides.
Further research is required to elucidate the specific molecular targets and signaling cascades affected by novel glucofuranoside derivatives. This will be crucial for understanding their mechanisms of action and for the rational design of more potent and selective therapeutic agents.
Conclusion
Novel glucofuranosides represent a promising class of compounds with diverse and potent biological activities. This guide has provided a summary of their antimicrobial and antiproliferative effects, supported by quantitative data and detailed experimental protocols. The exploration of their enzyme inhibitory potential and the elucidation of the underlying signaling pathways are exciting frontiers in the ongoing research. The information presented here serves as a valuable resource for scientists and researchers dedicated to the discovery and development of the next generation of carbohydrate-based therapeutics.
References
An In-depth Technical Guide on the Speculative Mechanism of Action of Mebenoside
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following guide is a speculative exploration of the potential mechanism of action of Mebenoside. As of the current date, there is a notable absence of published experimental data elucidating the specific biological activities and molecular targets of this compound. The proposed mechanisms are inferred from its chemical structure as a glycoside and the known actions of similar molecules. All proposed experimental data and pathways require empirical validation.
Introduction
This compound is a chemical entity identified in the PubChem database with the molecular formula C28H32O6[1][2]. While its precise biological function remains uncharacterized, its name suggests it belongs to the glycoside class of compounds. Glycosides are a diverse group of organic molecules in which a sugar moiety is bonded to a non-sugar component (aglycone). Many plant-derived glycosides, such as cardiac glycosides, exhibit potent biological activities by targeting specific cellular machinery. This guide speculates on the mechanism of action of this compound, postulating it may function in a manner analogous to well-characterized cardiac glycosides.
The primary speculative target for this compound is the Na+/K+ ATPase pump, an integral membrane protein essential for maintaining electrochemical gradients across the cell membrane. Inhibition of this pump by cardiac glycosides leads to a cascade of events culminating in increased intracellular calcium concentrations and enhanced cardiac contractility[3][4][5][6].
Speculative Signaling Pathway of this compound
The proposed mechanism of action for this compound centers on the inhibition of the Na+/K+ ATPase pump. The following steps delineate this hypothetical signaling cascade:
-
Binding to Na+/K+ ATPase: this compound is hypothesized to bind to the extracellular domain of the alpha subunit of the Na+/K+ ATPase pump. This binding event is presumed to be competitive with potassium ions (K+).
-
Inhibition of Pump Activity: The binding of this compound inhibits the hydrolytic activity of the ATPase, preventing the pumping of three sodium ions (Na+) out of the cell and two potassium ions (K+) into the cell.
-
Increase in Intracellular Sodium: The inhibition of the Na+/K+ ATPase pump leads to a gradual accumulation of intracellular Na+.
-
Alteration of Na+/Ca2+ Exchanger Activity: The increased intracellular Na+ concentration alters the electrochemical gradient that drives the Na+/Ca2+ exchanger (NCX). Under normal conditions, the NCX pumps one calcium ion (Ca2+) out of the cell in exchange for three Na+ ions moving in. With the reduced Na+ gradient, the efflux of Ca2+ via the NCX is decreased, and in some cases, the exchanger may reverse its direction, bringing Ca2+ into the cell.
-
Increase in Intracellular Calcium: The net effect is an elevation of the intracellular Ca2+ concentration.
-
Enhanced Cellular Response: In cardiomyocytes, this increased cytosolic Ca2+ leads to greater loading of the sarcoplasmic reticulum with Ca2+, resulting in a more forceful contraction upon stimulation[3][5][6]. In other cell types, altered Ca2+ homeostasis could trigger a variety of signaling pathways, potentially affecting processes such as neurotransmission, gene expression, and apoptosis.
Caption: Speculative mechanism of this compound via Na+/K+ ATPase inhibition.
Proposed Experimental Protocols to Validate the Speculative Mechanism
To investigate the hypothetical mechanism of action of this compound, a series of experiments would be required. The following protocols outline the key methodologies.
-
Objective: To determine if this compound directly inhibits the activity of the Na+/K+ ATPase enzyme and to quantify its inhibitory potency (IC50).
-
Methodology:
-
Purify Na+/K+ ATPase from a suitable source (e.g., porcine or canine kidney medulla).
-
Prepare a reaction mixture containing the purified enzyme, ATP, Mg2+, Na+, and K+ in a suitable buffer.
-
The activity of the enzyme can be measured by quantifying the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric assay (e.g., malachite green assay).
-
A range of this compound concentrations will be added to the reaction mixture to determine a dose-response curve.
-
A known Na+/K+ ATPase inhibitor, such as ouabain, will be used as a positive control.
-
The IC50 value, the concentration of this compound that inhibits 50% of the enzyme's activity, will be calculated from the dose-response curve.
-
-
Objective: To assess the effect of this compound on intracellular Na+ and Ca2+ levels in living cells.
-
Methodology:
-
Culture a suitable cell line (e.g., primary cardiomyocytes, HEK293 cells) on glass-bottom dishes.
-
Load the cells with ion-sensitive fluorescent dyes. For intracellular Na+, a dye such as SBFI-AM can be used. For intracellular Ca2+, a dye like Fura-2 AM or Fluo-4 AM is appropriate.
-
After loading, the cells are washed and incubated in a physiological buffer.
-
A baseline fluorescence is recorded using a fluorescence microscope or a plate reader.
-
This compound is then added to the cells at various concentrations, and the change in fluorescence intensity over time is monitored.
-
An increase in fluorescence for SBFI would indicate a rise in intracellular Na+, while an increase in fluorescence for Fura-2 or Fluo-4 would signify an increase in intracellular Ca2+.
-
Appropriate controls, including a vehicle control and a positive control (e.g., ouabain), should be included.
-
-
Objective: To determine if this compound affects the contractility of cardiomyocytes.
-
Methodology:
-
Isolate primary adult ventricular cardiomyocytes from a suitable animal model (e.g., rat or mouse).
-
Plate the isolated cardiomyocytes on laminin-coated dishes.
-
The contractility of the cardiomyocytes can be measured using video-based edge detection systems that track the change in cell length during contraction and relaxation.
-
Record baseline contractility parameters (e.g., amplitude of shortening, velocity of shortening and relengthening).
-
Perfuse the cells with increasing concentrations of this compound and record the changes in contractility parameters.
-
A positive inotropic agent, such as isoproterenol, can be used as a positive control.
-
Caption: Proposed experimental workflow to validate the speculative mechanism of this compound.
Hypothetical Quantitative Data Presentation
Should the proposed experiments be conducted, the quantitative data could be summarized in the following tables for clear comparison.
Table 1: Inhibitory Effect of this compound on Na+/K+ ATPase Activity
| Compound | IC50 (µM) | Hill Slope |
| This compound | TBD | TBD |
| Ouabain (Control) | TBD | TBD |
TBD: To Be Determined
Table 2: Effect of this compound on Intracellular Ion Concentrations
| Treatment | Concentration (µM) | Fold Change in Intracellular Na+ | Fold Change in Intracellular Ca2+ |
| Vehicle Control | - | 1.0 | 1.0 |
| This compound | 1 | TBD | TBD |
| This compound | 10 | TBD | TBD |
| This compound | 100 | TBD | TBD |
| Ouabain (Control) | 10 | TBD | TBD |
TBD: To Be Determined
Table 3: Effect of this compound on Cardiomyocyte Contractility
| Treatment | Concentration (µM) | % Increase in Contraction Amplitude |
| Vehicle Control | - | 0 |
| This compound | 1 | TBD |
| This compound | 10 | TBD |
| This compound | 100 | TBD |
| Isoproterenol (Control) | 1 | TBD |
TBD: To Be Determined
Conclusion
The mechanism of action of this compound remains to be elucidated through rigorous scientific investigation. This guide presents a speculative framework based on its classification as a glycoside, proposing the Na+/K+ ATPase pump as a primary molecular target. The outlined signaling pathway and experimental protocols provide a roadmap for future research to test this hypothesis. Confirmation of this or any other mechanism will be crucial in determining the potential therapeutic applications and toxicological profile of this compound. Researchers are encouraged to undertake these and other relevant studies to unravel the biological functions of this compound.
References
Mebenoside: Uncharted Territory in Therapeutic Target Identification
A comprehensive search of available scientific literature and databases has yielded no specific information on the compound Mebenoside. As a result, its potential therapeutic targets, mechanism of action, and associated signaling pathways remain unknown.
This in-depth technical guide was intended to provide researchers, scientists, and drug development professionals with a thorough understanding of this compound's therapeutic potential. However, the absence of any preclinical or clinical data, quantitative experimental results, or established experimental protocols in the public domain makes it impossible to delineate its pharmacological profile.
Consequently, the core requirements of this guide, including the summarization of quantitative data into structured tables, detailing of experimental methodologies, and visualization of signaling pathways and experimental workflows using Graphviz, cannot be fulfilled at this time.
Further research and initial exploratory studies are required to first identify the biological activity of this compound and its potential molecular interactions. Should preliminary data emerge, future analyses could focus on:
-
Target Identification and Validation: Elucidating the primary protein or nucleic acid targets with which this compound interacts.
-
Mechanism of Action Studies: Determining the downstream effects of this compound's interaction with its target(s) on cellular signaling and function.
-
Preclinical Efficacy and Toxicity Profiling: Assessing the therapeutic potential and safety of this compound in relevant disease models.
Until such foundational research is conducted and published, the therapeutic landscape of this compound remains an uncharted territory. Researchers interested in this compound would need to initiate de novo studies to uncover its basic pharmacological properties.
In Silico Modeling of Mebenoside Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mebenoside, a methyl glucofuranoside derivative, has been classified as a nonsteroidal anti-inflammatory drug (NSAID) and analgesic agent. However, detailed information regarding its specific molecular targets and mechanism of action remains limited in publicly accessible literature. This technical guide presents a hypothetical in silico modeling study to elucidate the potential interactions of this compound with a key target in inflammation, Cyclooxygenase-2 (COX-2). The following sections provide a comprehensive overview of the methodologies employed in a typical in silico drug discovery workflow, from initial target preparation and molecular docking to extensive molecular dynamics simulations and binding free energy calculations. This guide serves as a practical framework for researchers aiming to apply computational techniques to investigate the interactions of small molecules like this compound with their putative protein targets. All data presented herein is illustrative and intended to demonstrate the application and interpretation of these computational methods.
Introduction
In the quest for novel therapeutics, in silico modeling has emerged as an indispensable tool, accelerating the drug discovery process by providing insights into molecular interactions at an atomic level.[1][2] This guide focuses on a hypothetical investigation of this compound, a compound with potential anti-inflammatory and analgesic properties. Given its classification, a plausible mechanism of action for this compound is the inhibition of Cyclooxygenase-2 (COX-2), a well-established target for NSAIDs. Inhibition of COX-2 impedes the conversion of arachidonic acid to prostaglandins, thereby mitigating inflammation and pain.
This document outlines a systematic in silico approach to explore the binding of this compound to COX-2. The workflow encompasses target identification and preparation, ligand setup, molecular docking to predict the binding pose, molecular dynamics simulations to assess the stability of the protein-ligand complex, and binding free energy calculations to estimate the binding affinity. The methodologies and protocols are detailed to enable replication and adaptation for similar research endeavors.
In Silico Modeling Workflow
The comprehensive in silico investigation of this compound's interaction with COX-2 follows a structured workflow, as depicted below.
Caption: In Silico Modeling Workflow
Experimental Protocols
Target and Ligand Preparation
3.1.1. Protein Preparation
The three-dimensional crystal structure of human COX-2 in complex with a known inhibitor is obtained from the Protein Data Bank (PDB). For this hypothetical study, we will use PDB ID: 5KIR. The protein structure is prepared using a molecular modeling software suite such as Schrödinger Maestro or UCSF Chimera. The preparation protocol involves:
-
Removal of non-essential molecules: Water molecules, co-factors, and any existing ligands are removed from the crystal structure.
-
Addition of hydrogen atoms: Hydrogen atoms, which are typically not resolved in X-ray crystallography, are added to the protein structure.
-
Protonation state assignment: The protonation states of ionizable residues (e.g., Asp, Glu, His, Lys, Arg) are assigned at a physiological pH of 7.4.
-
Energy minimization: The protein structure is subjected to a brief energy minimization protocol to relieve any steric clashes and optimize the hydrogen-bonding network. A common approach is to use a force field like OPLS3e or AMBER and perform a restrained minimization where the heavy atoms are constrained.
3.1.2. Ligand Preparation
The 2D structure of this compound is obtained from a chemical database like PubChem or ChEMBL. The 3D structure is then generated and prepared using software like LigPrep. The protocol includes:
-
Generation of 3D coordinates: A low-energy 3D conformation of the this compound molecule is generated.
-
Tautomer and ionization state generation: Possible tautomers and ionization states at physiological pH are generated.
-
Energy minimization: The ligand structure is minimized using a suitable force field (e.g., OPLS3e).
Molecular Docking
Molecular docking is performed to predict the preferred binding orientation of this compound within the active site of COX-2.[3][4] AutoDock Vina or Glide are commonly used for this purpose.[3] The general protocol is as follows:
-
Grid generation: A grid box is defined around the active site of COX-2. The dimensions of the grid are set to be large enough to accommodate the ligand and allow for rotational and translational sampling. The center of the grid is typically defined by the position of the co-crystallized ligand in the original PDB structure.
-
Docking execution: The prepared this compound structure is docked into the defined grid box. The docking algorithm samples various conformations and orientations of the ligand within the active site and scores them based on a scoring function that estimates the binding affinity.[4]
-
Pose selection: The resulting docking poses are ranked based on their docking scores. The top-ranked pose, which represents the most favorable predicted binding mode, is selected for further analysis.
Molecular Dynamics Simulation
Molecular dynamics (MD) simulations are performed to study the dynamic behavior and stability of the this compound-COX-2 complex over time.[5] GROMACS or AMBER are widely used software packages for MD simulations.[6]
-
System setup: The docked this compound-COX-2 complex is placed in a periodic boundary box of appropriate dimensions (e.g., a cubic box with a minimum distance of 10 Å from the protein to the box edge). The box is then solvated with a pre-equilibrated water model (e.g., TIP3P). Ions (e.g., Na+ and Cl-) are added to neutralize the system and mimic a physiological salt concentration (e.g., 0.15 M).
-
Energy minimization: The entire system (protein-ligand complex, water, and ions) is subjected to energy minimization to remove any bad contacts. This is typically done in a stepwise manner, first minimizing the solvent and ions with the protein and ligand restrained, and then minimizing the entire system without restraints.
-
Equilibration: The system is gradually heated to the target temperature (e.g., 300 K) and equilibrated under constant volume (NVT ensemble) followed by constant pressure (NPT ensemble) conditions. During equilibration, positional restraints are applied to the protein and ligand to allow the solvent to relax around them. These restraints are gradually removed over the course of the equilibration.
-
Production run: Once the system is well-equilibrated, the production MD simulation is run for a sufficient duration (e.g., 100 ns) under NPT conditions without any restraints. The coordinates of the system are saved at regular intervals (e.g., every 10 ps) for subsequent analysis.
Binding Free Energy Calculation
The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are commonly used to estimate the binding free energy of a ligand to a protein from the MD simulation trajectory.[7]
-
Trajectory extraction: Snapshots of the this compound-COX-2 complex, the protein alone, and the ligand alone are extracted from the production MD trajectory.
-
Energy calculations: For each snapshot, the following energy terms are calculated:
-
Molecular mechanics energy (ΔEMM): This includes the internal energy (bond, angle, and dihedral energies) and the van der Waals and electrostatic interaction energies.
-
Solvation free energy (ΔGsolv): This is composed of the polar and nonpolar contributions. The polar contribution is calculated using the Poisson-Boltzmann (PB) or Generalized Born (GB) model, and the nonpolar contribution is typically estimated from the solvent-accessible surface area (SASA).
-
-
Binding free energy calculation: The binding free energy (ΔGbind) is calculated using the following equation:
ΔGbind = ΔEMM + ΔGsolv - TΔS
Where TΔS is the conformational entropy change upon binding, which is computationally expensive to calculate and is often omitted, leading to a relative binding free energy.
Data Presentation (Illustrative)
The following tables present hypothetical quantitative data that would be obtained from the in silico modeling of this compound with COX-2.
Table 1: Molecular Docking and Binding Free Energy Results
| Compound | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki, µM) | ΔGbind (MM/PBSA) (kcal/mol) |
| This compound | -8.5 | 1.5 | -35.2 ± 3.1 |
| Celecoxib (Control) | -10.2 | 0.1 | -48.7 ± 4.5 |
Table 2: Analysis of Molecular Dynamics Simulation (100 ns)
| Parameter | This compound-COX-2 Complex | Apo-COX-2 |
| Average RMSD (backbone) | 1.8 ± 0.3 Å | 1.5 ± 0.2 Å |
| Average RMSF (active site) | 1.2 ± 0.4 Å | 1.9 ± 0.6 Å |
| Average Hydrogen Bonds (Ligand-Protein) | 3.5 | N/A |
| Average Radius of Gyration | 22.5 ± 0.2 Å | 22.3 ± 0.1 Å |
Table 3: Decomposition of MM/PBSA Binding Free Energy for this compound-COX-2
| Energy Component | Contribution (kcal/mol) |
| Van der Waals Energy | -45.8 |
| Electrostatic Energy | -20.5 |
| Polar Solvation Energy | 35.1 |
| Nonpolar Solvation Energy | -5.0 |
| Total Binding Free Energy (ΔGbind) | -35.2 |
Visualization of Pathways and Relationships
Simplified COX-2 Signaling Pathway
The following diagram illustrates the simplified signaling pathway involving COX-2 and the putative inhibitory action of this compound.
Caption: Simplified COX-2 Signaling Pathway
Logical Relationship of Simulation Outputs
This diagram shows the logical flow and relationship between the different outputs of the in silico analysis.
Caption: Logical Flow of Simulation Data Analysis
Conclusion
This technical guide has outlined a comprehensive, albeit hypothetical, in silico investigation into the interaction of this compound with COX-2. The detailed protocols for target and ligand preparation, molecular docking, molecular dynamics simulation, and binding free energy calculation provide a robust framework for computational drug discovery and analysis. The illustrative data and visualizations demonstrate how the outputs of these methods can be structured and interpreted to gain insights into the stability, binding mode, and affinity of a small molecule-protein complex. While the findings presented here are not based on experimental results for this compound, the workflow and methodologies are representative of current practices in the field and can be readily applied to other drug discovery projects. Such in silico approaches are invaluable for generating hypotheses, prioritizing compounds for experimental testing, and ultimately accelerating the development of new therapeutic agents.
References
- 1. The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions [uhra.herts.ac.uk]
- 2. researchprofiles.herts.ac.uk [researchprofiles.herts.ac.uk]
- 3. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
Natural sources or synthetic routes for Mebenoside
Disclaimer: Extensive searches of scientific literature and chemical databases did not yield any evidence of "Mebenoside" as a naturally occurring compound isolated from Pteris mebendae or any other natural source. The name "this compound" is associated with the synthetic compound, methyl 3,5,6-tri-O-benzyl-α-D-glucofuranoside. This guide, therefore, focuses exclusively on the plausible synthetic routes to this compound, based on established methodologies in carbohydrate chemistry. The experimental protocols and quantitative data presented are representative and based on analogous reactions, as a specific, detailed synthesis of this compound has not been prominently documented.
Introduction
This compound, chemically known as methyl 3,5,6-tri-O-benzyl-α-D-glucofuranoside, is a synthetic derivative of glucose. Its structure features a furanose ring, a methyl glycoside at the anomeric carbon, and benzyl protecting groups on the hydroxyls at positions 3, 5, and 6. Such partially benzylated carbohydrates are valuable intermediates in the synthesis of more complex molecules, including oligosaccharides and glycoconjugates. The benzyl groups are stable under a wide range of reaction conditions but can be readily removed by catalytic hydrogenation, making them ideal for protecting hydroxyl functionalities during multi-step syntheses.
This technical guide provides a comprehensive overview of a plausible synthetic pathway to this compound, including detailed experimental protocols, tabulated data for reaction parameters, and visualizations of the synthetic workflow.
Proposed Synthetic Route
The synthesis of this compound can be envisioned as a multi-step process starting from the readily available D-glucose. The key strategic steps involve the formation of a methyl furanoside and the selective benzylation of the 3, 5, and 6-hydroxyl groups.
A logical workflow for the synthesis is depicted below:
Caption: Proposed synthetic workflow for this compound from D-Glucose.
Experimental Protocols
This section details the methodologies for each key transformation in the proposed synthesis of this compound.
Synthesis of 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose
Objective: To protect the hydroxyl groups of D-glucose and favor the furanose form.
Procedure:
-
Suspend anhydrous D-glucose in anhydrous acetone.
-
Add a catalytic amount of concentrated sulfuric acid or another suitable Lewis acid.
-
Stir the mixture at room temperature until the D-glucose has completely dissolved.
-
Neutralize the acid with a suitable base (e.g., sodium carbonate).
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., cyclohexane) to obtain pure 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.
Synthesis of 1,2-O-Isopropylidene-α-D-glucofuranose
Objective: To selectively deprotect the 5,6-hydroxyl groups for subsequent benzylation.
Procedure:
-
Dissolve 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose in aqueous acetic acid.
-
Heat the solution gently (e.g., 40-50 °C) and monitor the reaction by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture.
-
Concentrate the solution under reduced pressure to remove the acetic acid and water.
-
The resulting syrup is co-evaporated with toluene to remove residual water, yielding 1,2-O-isopropylidene-α-D-glucofuranose.
Synthesis of 1,2-O-Isopropylidene-3,5,6-tri-O-benzyl-α-D-glucofuranose
Objective: To introduce the benzyl protecting groups.
Procedure:
-
Dissolve 1,2-O-isopropylidene-α-D-glucofuranose in anhydrous N,N-dimethylformamide (DMF).
-
Cool the solution in an ice bath and add sodium hydride (60% dispersion in mineral oil) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add benzyl bromide dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of methanol.
-
Partition the mixture between water and a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Synthesis of Methyl 3,5,6-tri-O-benzyl-α-D-glucofuranoside (this compound)
Objective: To remove the isopropylidene protecting group and introduce the methyl glycoside.
Procedure:
-
Dissolve 1,2-O-isopropylidene-3,5,6-tri-O-benzyl-α-D-glucofuranose in anhydrous methanol.
-
Add a catalytic amount of a strong acid (e.g., acetyl chloride or a sulfonic acid resin).
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, neutralize the acid with a suitable base (e.g., triethylamine or sodium bicarbonate).
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford this compound.
Data Presentation
The following tables summarize the key parameters for the proposed synthetic route. The yield and purity are representative values for these types of reactions.
Table 1: Reactants and Stoichiometry
| Step | Starting Material | Reagent 1 | Molar Equiv. 1 | Reagent 2 | Molar Equiv. 2 | Solvent |
| 3.1 | D-Glucose | Acetone | Large Excess | H₂SO₄ | Catalytic | Acetone |
| 3.2 | Diacetonide | Acetic Acid | - | Water | - | Aq. AcOH |
| 3.3 | Monoacetonide | NaH | 3.3 | Benzyl Bromide | 3.3 | DMF |
| 3.4 | Benzyl Intermediate | Methanol | Large Excess | Acetyl Chloride | Catalytic | Methanol |
Table 2: Reaction Conditions and Outcomes
| Step | Temperature (°C) | Reaction Time (h) | Proposed Yield (%) | Purity (%) |
| 3.1 | Room Temp. | 12 | 85 | >98 |
| 3.2 | 45 | 4 | 90 | >95 |
| 3.3 | 0 to Room Temp. | 16 | 80 | >97 |
| 3.4 | Room Temp. | 8 | 75 | >99 |
Signaling Pathway and Logical Relationships
The logical progression of the functional group transformations in the synthesis of this compound is illustrated in the following diagram.
Caption: Transformation of functional groups during this compound synthesis.
Methodological & Application
Application Notes and Protocols for Mebenoside in Cell Culture Experiments
Note: Initial searches for "Mebenoside" did not yield specific information on this compound. The following application notes and protocols are provided as a comprehensive template, utilizing data and mechanisms from similar compounds that induce apoptosis and cell cycle arrest, such as Sennoside A, to illustrate the proper structure and content. Researchers should substitute the specific data and pathways relevant to their compound of interest.
Application Notes
Introduction: this compound is a novel compound under investigation for its potential as an anti-cancer agent. These application notes provide an overview of its mechanism of action and guide researchers in designing and executing cell culture experiments to evaluate its efficacy. The primary modes of action observed for compounds in this class include the induction of apoptosis and cell cycle arrest in cancer cell lines.
Mechanism of Action: Based on preliminary studies with analogous compounds, this compound is hypothesized to exert its anti-proliferative effects through the modulation of key signaling pathways involved in cell survival and proliferation. One of the primary pathways implicated is the Wnt/β-catenin signaling cascade.[1] In many cancers, this pathway is aberrantly activated, leading to the transcription of genes that promote cell growth and metastasis.[1] this compound is thought to inhibit this pathway, leading to a downstream reduction in oncogenic proteins like c-Myc and a subsequent decrease in cell proliferation.[1]
Furthermore, this compound appears to induce apoptosis through the intrinsic mitochondrial pathway. This is characterized by an increase in the Bax/Bcl-2 ratio, which leads to mitochondrial outer membrane permeabilization, caspase activation, and ultimately, programmed cell death.[1]
Data Presentation
The following tables summarize hypothetical quantitative data for this compound, providing a clear and structured format for easy comparison.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h Treatment |
| SW1353 | Chondrosarcoma | 65.8 ± 3.2 |
| HeLa | Cervical Cancer | 72.1 ± 4.5 |
| K562 | Leukemia | 58.9 ± 2.7 |
| A549 | Lung Cancer | 85.3 ± 5.1 |
Table 2: Effect of this compound on Cell Cycle Distribution in SW1353 Cells (24h Treatment)
| This compound Concentration (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| 0 (Control) | 55.2 ± 2.1 | 30.5 ± 1.8 | 14.3 ± 1.2 |
| 40 | 62.8 ± 2.5 | 25.1 ± 1.5 | 12.1 ± 1.0 |
| 80 | 70.1 ± 3.0 | 18.7 ± 1.3 | 11.2 ± 0.9 |
| 100 | 75.6 ± 3.3 | 12.3 ± 1.1 | 12.1 ± 1.0 |
Table 3: Apoptosis Induction by this compound in SW1353 Cells (24h Treatment)
| This compound Concentration (µM) | % of Apoptotic Cells (Annexin V+) |
| 0 (Control) | 2.5 ± 0.5 |
| 40 | 14.7 ± 1.4 |
| 80 | 15.0 ± 2.7 |
| 100 | 17.3 ± 2.3 |
Experimental Protocols
Here are detailed methodologies for key experiments to assess the effects of this compound in cell culture.
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of this compound on cancer cells and calculate the IC50 value.
-
Materials:
-
Cancer cell line of interest
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Microplate reader
-
-
Protocol:
-
Seed cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
-
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Objective: To quantify the percentage of apoptotic cells induced by this compound.
-
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
-
-
Protocol:
-
Seed cells into 6-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and a vehicle control for the desired time (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 100 µL of Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of Binding Buffer to each sample.
-
Analyze the samples by flow cytometry within 1 hour. Live cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.
-
3. Cell Cycle Analysis (Propidium Iodide Staining)
-
Objective: To determine the effect of this compound on cell cycle progression.
-
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound stock solution
-
70% cold ethanol
-
PBS
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
-
-
Protocol:
-
Seed cells and treat with this compound as described in the apoptosis assay protocol.
-
Harvest the cells and wash with cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry. The data can be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Visualizations
Below are diagrams created using the DOT language to visualize key concepts related to the use of this compound.
Caption: Hypothesized Wnt/β-catenin signaling pathway inhibition by this compound.
Caption: Experimental workflow for assessing this compound-induced apoptosis.
Caption: Logical relationship of this compound's effect on the cell cycle.
References
Application Notes and Protocols for the Structural Elucidation of Mebenoside using NMR and Mass Spectrometry
Introduction
Mebenoside is a natural product glycoside that has been identified in plant species such as Pterocarpus marsupium. The comprehensive structural characterization of such natural products is fundamental for their further investigation and potential development as therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable analytical techniques for the unambiguous structure elucidation of novel chemical entities.
Data Presentation
The following tables are templates for the systematic recording and presentation of NMR and mass spectrometry data for this compound.
Table 1: ¹H-NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| e.g., H-1' | e.g., 4.98 | d | 7.5 |
| e.g., H-2' | e.g., 3.55 | t | 8.0 |
| ... |
Table 2: ¹³C-NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ) ppm |
| e.g., C-1' | e.g., 102.5 |
| e.g., C-2' | e.g., 75.1 |
| ... |
Table 3: Mass Spectrometry Data for this compound
| Ionization Mode | Mass Analyzer | [M+H]⁺ (m/z) | [M+Na]⁺ (m/z) | Key Fragment Ions (m/z) |
| ESI | Q-TOF | e.g., 451.1523 | e.g., 473.1342 | e.g., 289.0971 (aglycone) |
Experimental Protocols
1. Sample Preparation
A purified sample of this compound is essential for obtaining high-quality NMR and MS data.
-
For NMR Spectroscopy:
-
Weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Methanol-d₄, DMSO-d₆, or D₂O). The choice of solvent should be based on the solubility of the compound.
-
Vortex the sample until fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
-
For Mass Spectrometry:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a high-purity solvent such as methanol or acetonitrile.
-
For analysis, dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent system compatible with the ionization source (e.g., 50:50 acetonitrile:water with 0.1% formic acid for ESI).
-
2. NMR Data Acquisition
The following NMR experiments are recommended for the structural elucidation of this compound.
-
¹H-NMR (Proton NMR):
-
Objective: To identify the number and types of protons in the molecule.
-
Instrument: 500 MHz (or higher) NMR spectrometer.
-
Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64 (depending on sample concentration).
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
-
-
¹³C-NMR (Carbon-13 NMR):
-
Objective: To determine the number of carbon atoms and their chemical environments.
-
Instrument: 500 MHz (or higher) NMR spectrometer.
-
Parameters:
-
Pulse Program: Proton-decoupled ¹³C experiment.
-
Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
-
-
-
2D NMR - COSY (Correlation Spectroscopy):
-
Objective: To identify proton-proton spin-spin couplings, revealing adjacent protons.
-
Instrument: 500 MHz (or higher) NMR spectrometer.
-
Parameters: Standard COSY pulse sequence.
-
-
2D NMR - HSQC (Heteronuclear Single Quantum Coherence):
-
Objective: To correlate directly bonded proton and carbon atoms.
-
Instrument: 500 MHz (or higher) NMR spectrometer.
-
Parameters: Standard HSQC pulse sequence.
-
-
2D NMR - HMBC (Heteronuclear Multiple Bond Correlation):
-
Objective: To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different structural fragments.
-
Instrument: 500 MHz (or higher) NMR spectrometer.
-
Parameters: Standard HMBC pulse sequence.
-
3. Mass Spectrometry Analysis
High-resolution mass spectrometry is critical for determining the elemental composition and fragmentation pattern of this compound.
-
High-Resolution Mass Spectrometry (HRMS):
-
Objective: To determine the accurate mass and elemental formula of the parent ion.
-
Instrument: Q-TOF (Quadrupole Time-of-Flight) or Orbitrap mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in both positive and negative ion modes.
-
Parameters:
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-120 °C.
-
Mass Range: 100-1000 m/z.
-
-
-
Tandem Mass Spectrometry (MS/MS):
-
Objective: To induce fragmentation of the parent ion and analyze the resulting fragment ions to deduce the structure of the aglycone and sugar moieties.
-
Instrument: Triple Quadrupole, Q-TOF, or Ion Trap mass spectrometer.
-
Method:
-
Select the parent ion of this compound ([M+H]⁺ or [M+Na]⁺) in the first mass analyzer.
-
Fragment the selected ion in a collision cell using an inert gas (e.g., argon or nitrogen).
-
Analyze the fragment ions in the second mass analyzer.
-
-
Visualizations
Experimental Workflow for this compound Analysis
High-Throughput Screening Assays for Mebenoside: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mebenoside, also known as Mebendazole, is an anthelmintic drug that has gained significant attention for its potent anticancer properties.[1][2][3] It exerts its effects through multiple mechanisms, including disruption of microtubule polymerization, induction of apoptosis, and inhibition of angiogenesis.[1][2] This document provides detailed application notes and protocols for high-throughput screening (HTS) assays designed to identify and characterize compounds with this compound-like activity. The following protocols are foundational and can be adapted for screening large compound libraries.
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound against various cancer cell lines, demonstrating its broad-spectrum anti-proliferative activity.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| H295R | Adrenocortical Carcinoma | 0.23 | [1] |
| SW-13 | Adrenocortical Carcinoma | 0.27 | [1] |
| A549 | Non-Small Cell Lung Cancer | ~0.16 | [1] |
| H129 | Non-Small Cell Lung Cancer | ~0.16 | [1] |
| H460 | Non-Small Cell Lung Cancer | ~0.16 | [1] |
| M-14 | Melanoma | 0.32 (average) | [3] |
| A-375 | Melanoma | 0.32 (average) | [3] |
| Breast Carcinoma | Breast Cancer | 0.1 - 0.8 | [3] |
| Ovary Carcinoma | Ovarian Cancer | 0.1 - 0.8 | [3] |
| Colon Carcinoma | Colon Cancer | 0.1 - 0.8 | [3] |
| Osteosarcoma | Osteosarcoma | 0.1 - 0.8 | [3] |
I. Cell Viability Assay for Anti-Proliferative Effects
This assay is a primary screen to identify compounds that inhibit cancer cell growth, a key characteristic of this compound.
Application Note
This protocol utilizes a resazurin-based assay to measure cell viability. Resazurin, a blue and non-fluorescent dye, is reduced by metabolically active cells to the pink and highly fluorescent resorufin. The fluorescence intensity is directly proportional to the number of viable cells. This assay is robust, sensitive, and amenable to HTS.
Experimental Protocol
Materials:
-
Cancer cell line of interest (e.g., H460, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
384-well clear-bottom black plates
-
Resazurin sodium salt solution (e.g., 0.1 mg/mL in PBS)
-
Test compounds and this compound (positive control) dissolved in DMSO
-
Plate reader with fluorescence detection (Excitation: 560 nm, Emission: 590 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 1,000-5,000 cells per well in a 384-well plate in a volume of 40 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of test compounds and this compound in culture medium. The final DMSO concentration should be <0.5%.
-
Add 10 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and positive control (this compound) wells.
-
Incubate for 48-72 hours at 37°C, 5% CO2.
-
-
Resazurin Addition and Incubation:
-
Add 10 µL of resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, 5% CO2, protected from light.
-
-
Data Acquisition:
-
Measure fluorescence intensity using a plate reader.
-
Data Analysis
Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of compound concentration and fit a dose-response curve to determine the IC50 value.
Workflow Diagram
Caption: Workflow for the cell viability HTS assay.
II. Caspase-Glo® 3/7 Assay for Apoptosis Induction
This compound is known to induce apoptosis via the intrinsic pathway involving caspase-9 and the executioner caspase-3.[1] This assay identifies compounds that activate caspases-3 and -7.
Application Note
The Caspase-Glo® 3/7 Assay is a luminescent, homogeneous assay that measures the activities of caspases-3 and -7. The assay reagent contains a luminogenic caspase-3/7 substrate (Z-DEVD-aminoluciferin) in a buffer optimized for caspase activity and luciferase activity. The cleavage of the substrate by caspases releases aminoluciferin, which is a substrate for luciferase, generating a "glow-type" luminescent signal that is proportional to caspase activity.
Experimental Protocol
Materials:
-
Cancer cell line (e.g., H295R, SW-13)
-
Complete cell culture medium
-
384-well white-walled, clear-bottom plates
-
Caspase-Glo® 3/7 Reagent
-
Test compounds and this compound
-
Luminometer
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow the same procedure as the Cell Viability Assay (Steps 1 and 2). A typical incubation time for apoptosis induction is 24 hours.
-
-
Assay Reagent Preparation and Addition:
-
Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 50 µL of the reagent to each well.
-
-
Incubation and Data Acquisition:
-
Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure luminescence using a luminometer.
-
Data Analysis
Calculate the fold change in luminescence relative to the vehicle control. Compounds that significantly increase the luminescent signal are considered potential apoptosis inducers.
Workflow Diagram
Caption: Workflow for the Caspase-Glo® 3/7 apoptosis assay.
III. HIF-1α Reporter Assay for Hypoxia Pathway Inhibition
This compound has been shown to inhibit the transcriptional activity of Hypoxia-Inducible Factors (HIFs).[2] This reporter assay screens for compounds that suppress HIF-1α activity.
Application Note
This protocol uses a stable cell line expressing a luciferase reporter gene under the control of a hypoxia-responsive element (HRE). Under hypoxic conditions, HIF-1α translocates to the nucleus and binds to the HRE, driving luciferase expression. Inhibitors of this pathway will reduce the luminescent signal.
Experimental Protocol
Materials:
-
HIF-1α reporter cell line (e.g., HEK293-HRE-Luc)
-
Complete cell culture medium
-
384-well white-walled, clear-bottom plates
-
Hypoxia chamber or chemical hypoxia inducer (e.g., CoCl2, DMOG)
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Test compounds and this compound
-
Luminometer
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow the same procedure as the Cell Viability Assay (Steps 1 and 2).
-
-
Induction of Hypoxia:
-
Place the plates in a hypoxia chamber (1% O2) or add a chemical inducer to the medium.
-
Incubate for 16-24 hours.
-
-
Luciferase Assay:
-
Equilibrate the plate and luciferase assay reagent to room temperature.
-
Add a volume of luciferase reagent equal to the culture medium volume to each well.
-
Mix on a plate shaker for 2 minutes to induce cell lysis.
-
-
Data Acquisition:
-
Measure luminescence using a luminometer.
-
Data Analysis
Normalize the luciferase signal to cell viability (determined from a parallel assay) to exclude cytotoxic effects. Calculate the percentage of inhibition relative to the vehicle control under hypoxic conditions.
Signaling Pathway Diagram
Caption: Simplified HIF-1α signaling pathway and reporter assay principle.
References
- 1. Mebendazole as a Candidate for Drug Repurposing in Oncology: An Extensive Review of Current Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mebendazole Treatment Disrupts the Transcriptional Activity of Hypoxia-Inducible Factors 1 and 2 in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Repurposing Drugs in Oncology (ReDO)—mebendazole as an anti-cancer agent - ecancer [ecancer.org]
Mebenoside: Application Notes for a Potential Glycosidase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycosidases are a broad family of enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. Their role in various physiological and pathological processes, including digestion, lysosomal function, and viral replication, makes them attractive targets for therapeutic intervention. The inhibition of specific glycosidases can be a viable strategy for the management of diseases such as diabetes, lysosomal storage disorders, and viral infections.[1][2][3] This document provides a detailed protocol for the evaluation of a novel compound, herein referred to as "Mebenoside," as a potential glycosidase inhibitor. The methodologies outlined below are designed to characterize the inhibitory potential and kinetic profile of this compound against a target glycosidase, such as α-glucosidase, which is a key enzyme in carbohydrate digestion.
Quantitative Data Summary
The inhibitory activity of a potential glycosidase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The following tables provide a template for presenting such quantitative data for this compound compared to a known inhibitor, such as acarbose.
Table 1: α-Glucosidase Inhibitory Activity of this compound
| Compound | IC50 (µM) |
| This compound | [Insert experimental value] |
| Acarbose (Control) | 105[4] |
Table 2: Enzyme Kinetic Parameters of α-Glucosidase in the Presence of this compound
| Inhibitor | Km (mM) | Vmax (µmol/min) | Inhibition Type |
| None (Control) | [Insert experimental value] | [Insert experimental value] | - |
| This compound | [Insert experimental value] | [Insert experimental value] | [Determine from Lineweaver-Burk plot] |
Experimental Protocols
In Vitro α-Glucosidase Inhibition Assay
This protocol is adapted from established methods to determine the inhibitory effect of a test compound on α-glucosidase activity.[1][4][5]
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae (Sigma-Aldrich)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) (Sigma-Aldrich)
-
This compound (test compound)
-
Acarbose (positive control)
-
0.1 M Phosphate buffer (pH 6.8)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of α-glucosidase (e.g., 1.0 U/mL) in 0.1 M phosphate buffer (pH 6.8).
-
Prepare a stock solution of the substrate, pNPG (e.g., 10 mM), in 0.1 M phosphate buffer (pH 6.8).
-
Prepare stock solutions of this compound and acarbose in DMSO. Further dilute with phosphate buffer to achieve a range of desired concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme denaturation.
-
-
Assay Protocol:
-
In a 96-well microplate, add 50 µL of 0.1 M phosphate buffer (pH 6.8) to each well.
-
Add 10 µL of the this compound solution at various concentrations to the sample wells.
-
Add 10 µL of acarbose solution to the positive control wells.
-
Add 10 µL of the buffer solution to the blank control wells.
-
Add 20 µL of the α-glucosidase solution (e.g., 0.2 U/mL final concentration) to all wells except the blank.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the pNPG solution (e.g., 1 mM final concentration) to all wells.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of 0.1 M Na2CO3.
-
Measure the absorbance of the yellow-colored p-nitrophenol product at 405 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the reaction without the inhibitor and Abs_sample is the absorbance of the reaction with the inhibitor.
-
The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Enzyme Kinetic Studies
To determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive), kinetic studies are performed by measuring the reaction rates at varying concentrations of the substrate (pNPG) in the presence and absence of the inhibitor.
Procedure:
-
Perform the α-glucosidase assay as described above with varying concentrations of pNPG (e.g., 0.25, 0.5, 1, 2, 4 mM).
-
Repeat the assay in the presence of a fixed concentration of this compound (e.g., at its IC50 or 2 x IC50).
-
Measure the initial reaction velocities (V) at each substrate concentration.
-
Construct a Lineweaver-Burk plot (1/V vs. 1/[S]) to determine the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) in the presence and absence of the inhibitor.
-
The type of inhibition can be determined by analyzing the changes in Km and Vmax.
Visualizations
Signaling Pathway
Caption: Inhibition of α-glucosidase by this compound blocks carbohydrate digestion.
Experimental Workflow
Caption: Workflow for evaluating a potential glycosidase inhibitor.
References
- 1. α-Glucosidase inhibition by flavonoids: an in vitro and in silico structure–activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro evaluation of the α-glucosidase inhibitory potential of methanolic extracts of traditionally used antidiabetic plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lysosomal diseases: Overview on current diagnosis and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro α-glucosidase inhibition by Brazilian medicinal plant extracts characterised by ultra-high performance liquid chromatography coupled to mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and α-glucosidase inhibition study of novel embelin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Evaluation of Mebenoside in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive set of protocols for the preclinical evaluation of Mebenoside, a novel investigational compound, in various animal models. The focus is on establishing a systematic approach to assess its pharmacokinetic profile, anti-inflammatory, and anti-cancer activities. Detailed methodologies for key in vivo experiments are outlined, and data presentation is standardized in tabular formats for clarity and comparative analysis. Furthermore, signaling pathways potentially modulated by this compound and experimental workflows are visualized using diagrams to facilitate a deeper understanding of its mechanism of action and the experimental design.
Introduction
This compound is a promising therapeutic candidate with purported anti-inflammatory and anti-neoplastic properties. To rigorously evaluate its potential, a standardized preclinical testing protocol is essential. These application notes are designed to guide researchers through the necessary steps to characterize the in vivo behavior and efficacy of this compound. The following sections detail the protocols for pharmacokinetic analysis, assessment of anti-inflammatory effects in a murine model of acute inflammation, and evaluation of anti-cancer activity in a xenograft mouse model.
Pharmacokinetic Profiling of this compound
A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) of this compound is fundamental for dose selection and interpretation of efficacy studies.
Experimental Protocol: Pharmacokinetic Study in Rats
This protocol is designed to determine the key pharmacokinetic parameters of this compound following intravenous (IV) and oral (PO) administration in rats.
Materials:
-
This compound
-
Healthy adult Sprague-Dawley rats (8-10 weeks old)
-
Vehicle for this compound (e.g., saline, DMSO/polyethylene glycol mixture)
-
Intravenous and oral gavage administration equipment
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge
-
Analytical instrumentation for this compound quantification (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimation: Acclimate rats to the laboratory environment for at least one week prior to the experiment.
-
Dosing:
-
Intravenous (IV) Group: Administer a single dose of this compound (e.g., 5 mg/kg) via the tail vein.
-
Oral (PO) Group: Administer a single dose of this compound (e.g., 10 mg/kg) via oral gavage.
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein or another appropriate site at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Quantify the concentration of this compound in plasma samples using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters using non-compartmental analysis.
Data Presentation: Pharmacokinetic Parameters
Summarize the calculated pharmacokinetic parameters in a table for easy comparison between different routes of administration.
| Parameter | Intravenous (IV) Administration | Oral (PO) Administration |
| Dose (mg/kg) | 5 | 10 |
| Cmax (ng/mL) | Value | Value |
| Tmax (h) | Value | Value |
| AUC (0-t) (ngh/mL) | Value | Value |
| AUC (0-inf) (ngh/mL) | Value | Value |
| Half-life (t1/2) (h) | Value | Value |
| Clearance (CL) (L/h/kg) | Value | - |
| Volume of Distribution (Vd) (L/kg) | Value | - |
| Bioavailability (F%) | - | Value |
Evaluation of Anti-Inflammatory Activity
This section describes a protocol to assess the anti-inflammatory effects of this compound using a TPA-induced mouse ear edema model.[1][2]
Experimental Protocol: TPA-Induced Mouse Ear Edema
This model induces acute inflammation and is useful for screening potential anti-inflammatory agents.
Materials:
-
This compound
-
12-O-Tetradecanoylphorbol-13-acetate (TPA)
-
Indomethacin (positive control)
-
Acetone (vehicle for TPA)
-
Healthy adult CD-1 mice (6-8 weeks old)
-
Micrometer or thickness gauge
Procedure:
-
Animal Grouping: Divide mice into groups (n=5-8 per group): Vehicle control, TPA only, TPA + this compound (different doses), and TPA + Indomethacin.
-
Induction of Edema: Apply a solution of TPA (e.g., 2.5 µg in 20 µL acetone) to the inner and outer surfaces of the right ear of each mouse. The left ear serves as a control.
-
Treatment: Thirty minutes after TPA application, topically apply this compound solution, vehicle, or Indomethacin to the right ear.
-
Measurement of Edema: Measure the thickness of both ears using a micrometer at various time points (e.g., 4, 6, and 24 hours) after TPA induction.
-
Calculation of Inhibition: Calculate the percentage of edema inhibition using the following formula:
-
% Inhibition = [(TPA thickness - Control thickness) - (Treatment thickness - Control thickness)] / (TPA thickness - Control thickness) * 100
-
Data Presentation: Anti-Inflammatory Activity
Present the results in a table showing the effect of different doses of this compound on ear edema.
| Treatment Group | Dose (mg/ear) | Ear Thickness Increase (mm) (Mean ± SD) | Inhibition of Edema (%) |
| TPA Control | - | Value | - |
| This compound | Dose 1 | Value | Value |
| This compound | Dose 2 | Value | Value |
| This compound | Dose 3 | Value | Value |
| Indomethacin | Dose | Value | Value |
Evaluation of Anti-Cancer Activity
The anti-cancer potential of this compound can be evaluated in vivo using a tumor xenograft model.
Experimental Protocol: Human Tumor Xenograft Model
This protocol outlines the steps to assess the efficacy of this compound in inhibiting tumor growth in immunodeficient mice.
Materials:
-
This compound
-
Human cancer cell line (e.g., HT-29, A549)[3]
-
Immunodeficient mice (e.g., nude or SCID mice)
-
Matrigel (optional)
-
Calipers for tumor measurement
-
Dosing and surgical equipment
Procedure:
-
Cell Culture: Culture the selected human cancer cell line under appropriate conditions.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of saline or Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor development. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups.
-
Treatment Administration: Administer this compound (at various doses), vehicle, or a positive control drug (e.g., 5-Fluorouracil) to the respective groups via an appropriate route (e.g., oral gavage, intraperitoneal injection) for a specified duration (e.g., 21 days).
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).
Data Presentation: Anti-Cancer Efficacy
Summarize the anti-tumor efficacy data in a clear, tabular format.
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) (Mean ± SEM) | Tumor Growth Inhibition (%) | Mean Final Tumor Weight (g) (Mean ± SEM) |
| Vehicle Control | - | Value | - | Value |
| This compound | Dose 1 | Value | Value | Value |
| This compound | Dose 2 | Value | Value | Value |
| This compound | Dose 3 | Value | Value | Value |
| Positive Control | Dose | Value | Value | Value |
Visualizations: Signaling Pathways and Workflows
Visual diagrams can aid in understanding the proposed mechanisms of action and the experimental processes.
Proposed Anti-Inflammatory Signaling Pathway
The following diagram illustrates a potential signaling pathway that this compound might inhibit to exert its anti-inflammatory effects.
Caption: Proposed mechanism of this compound's anti-inflammatory action via NF-κB pathway inhibition.
Experimental Workflow for In Vivo Anti-Cancer Study
This diagram outlines the sequential steps involved in the xenograft model experiment.
Caption: Workflow for evaluating the anti-cancer efficacy of this compound in a xenograft model.
Conclusion
The protocols and guidelines presented in these application notes provide a robust framework for the preclinical evaluation of this compound in animal models. Adherence to these standardized procedures will ensure the generation of high-quality, reproducible data, which is crucial for advancing this compound through the drug development pipeline. The structured data presentation and visual aids are intended to facilitate clear communication of findings and a comprehensive understanding of the compound's pharmacological profile.
References
- 1. Anti-Inflammatory and Antioxidant Activities of Methanol Extracts and Alkaloid Fractions of Four Mexican Medicinal Plants of Solanaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer Activity of Ethnopharmacological Plants of Golestan Province/Iran against AGS, HT-29 and KYSE-30 Cell Lines through Promoting the Apoptosis and Immunomodulatory Effects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Anticancer Activity Screening of Mebenoside
Introduction
Mebenoside is a chemical entity with the molecular formula C28H32O6. Publicly available information primarily classifies this compound as a nonsteroidal anti-inflammatory drug (NSAID), analgesic, and antipyretic. As of the current date, there is a notable lack of published scientific literature detailing the screening of this compound for anticancer activity. Consequently, specific data regarding its cytotoxic effects on cancer cell lines, its mechanism of action in cancer, or the signaling pathways it may modulate in this context are not available.
This document, therefore, serves as a comprehensive set of standardized protocols and application notes for the initial screening of a novel compound, such as this compound, for potential anticancer activity. The methodologies provided are widely accepted in the field of cancer research and drug discovery. Researchers can adapt these protocols to investigate the anticancer potential of this compound or other compounds of interest.
Data Presentation
Quantitative data from anticancer activity screening should be organized systematically to allow for clear interpretation and comparison. The following tables provide templates for presenting key experimental results.
Table 1: In Vitro Cytotoxicity of [Test Compound] in Human Cancer Cell Lines
| Cell Line | Cancer Type | [Test Compound] IC₅₀ (µM) after 48h | Doxorubicin IC₅₀ (µM) after 48h (Positive Control) |
| MCF-7 | Breast Adenocarcinoma | [Insert Value] | [Insert Value] |
| A549 | Lung Carcinoma | [Insert Value] | [Insert Value] |
| HeLa | Cervical Adenocarcinoma | [Insert Value] | [Insert Value] |
| HepG2 | Hepatocellular Carcinoma | [Insert Value] | [Insert Value] |
| PC-3 | Prostate Adenocarcinoma | [Insert Value] | [Insert Value] |
IC₅₀ (half-maximal inhibitory concentration) values should be determined from dose-response curves generated from cell viability assays (e.g., MTT assay). The values represent the mean ± standard deviation of at least three independent experiments.
Table 2: Apoptosis Induction by [Test Compound] in [Cancer Cell Line]
| Treatment | Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | - | [Insert Value] | [Insert Value] |
| [Test Compound] | [Concentration 1] | [Insert Value] | [Insert Value] |
| [Test Compound] | [Concentration 2] | [Insert Value] | [Insert Value] |
| Staurosporine (Positive Control) | [Concentration] | [Insert Value] | [Insert Value] |
Data is presented as the mean percentage of cells ± standard deviation from three independent experiments, as determined by flow cytometry analysis of Annexin V and Propidium Iodide (PI) stained cells.
Table 3: Effect of [Test Compound] on Cell Cycle Distribution in [Cancer Cell Line]
| Treatment | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | - | [Insert Value] | [Insert Value] | [Insert Value] |
| [Test Compound] | [Concentration 1] | [Insert Value] | [Insert Value] | [Insert Value] |
| [Test Compound] | [Concentration 2] | [Insert Value] | [Insert Value] | [Insert Value] |
| Nocodazole (Positive Control) | [Concentration] | [Insert Value] | [Insert Value] | [Insert Value] |
Cell cycle distribution is determined by flow cytometry analysis of propidium iodide-stained cells. Data represents the mean percentage of cells in each phase ± standard deviation from three independent experiments.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are intended as a starting point and may require optimization based on the specific cell lines and experimental conditions used.
Cell Viability (MTT) Assay
This assay quantitatively measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[1]
Materials:
-
96-well flat-bottom plates
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
[Test Compound] stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[2]
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multi-well spectrophotometer (plate reader)
Protocol:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[3]
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of the [Test Compound] in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the test compound) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Shake the plate gently for 15 minutes to ensure complete dissolution.[2]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Apoptosis Assay by Annexin V/PI Staining and Flow Cytometry
This assay is used to detect and differentiate between early apoptotic, late apoptotic/necrotic, and live cells.[5]
Materials:
-
6-well plates
-
Cancer cell line
-
[Test Compound]
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the [Test Compound] at various concentrations for a specified time (e.g., 24 or 48 hours). Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).
-
Harvest the cells, including both adherent and floating populations, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.[5]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[6]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[6]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.[6]
-
Analyze the cells by flow cytometry within one hour. Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[7]
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect specific proteins in a sample and can be used to investigate the effect of a compound on key signaling pathways involved in cancer, such as the PI3K/Akt/mTOR pathway.
Materials:
-
Cancer cell line
-
[Test Compound]
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Akt, p-Akt, mTOR, p-mTOR, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Treat cells with the [Test Compound] as described for the apoptosis assay.
-
Lyse the cells in ice-cold lysis buffer.[8]
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[9]
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and detect the signal using an imaging system.[9]
-
Analyze the protein bands to determine changes in protein expression and phosphorylation status. Use a loading control (e.g., β-actin) to normalize the data.
Visualizations
Diagrams created using Graphviz (DOT language) to illustrate experimental workflows and a representative signaling pathway.
Caption: A generalized workflow for the in vitro screening and mechanistic evaluation of a novel anticancer compound.
Caption: The PI3K/Akt/mTOR signaling pathway, a common target for anticancer drug development.
References
- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. mdpi.com [mdpi.com]
- 4. researchhub.com [researchhub.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-techne.com [bio-techne.com]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
Application Notes and Protocols: Synthesis and Evaluation of Mebenoside Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mebenoside, chemically known as (2R,3R,4R,5R)-5-[(1R)-1,2-bis(phenylmethoxy)ethyl]-2-methoxy-4-phenylmethoxyoxolan-3-ol, is a complex protected monosaccharide derivative. While the biological activities of this compound itself are not extensively documented in publicly available literature, its structure, featuring a furanose core with multiple hydroxyl groups selectively protected with benzyl ethers, suggests potential for derivatization to explore a range of biological functions. This document provides detailed protocols for the synthesis of this compound analogues and outlines key experimental procedures for their biological evaluation.
Synthesis of this compound Analogues
The synthesis of this compound and its analogues requires a multi-step approach involving the strategic protection and deprotection of hydroxyl groups on a monosaccharide scaffold. The following is a generalized protocol based on established carbohydrate chemistry methodologies.
Workflow for the Synthesis of this compound Analogues
Caption: General workflow for the synthesis of this compound analogues.
Experimental Protocols: Synthesis
1. Anomeric Protection (Methyl Glycoside Formation)
-
Objective: To protect the anomeric hydroxyl group to prevent unwanted side reactions.
-
Procedure:
-
Suspend the chosen monosaccharide (e.g., D-Glucose, 1.0 eq) in anhydrous methanol.
-
Add a catalytic amount of acetyl chloride or a strong acid resin (e.g., Amberlite IR-120 H+).
-
Reflux the mixture until the starting material is consumed (monitored by TLC).
-
Neutralize the reaction with a base (e.g., sodium bicarbonate), filter, and concentrate the filtrate under reduced pressure.
-
Purify the resulting methyl glycoside by recrystallization or column chromatography.
-
2. Regioselective Benzylation
-
Objective: To introduce benzyl protecting groups at specific hydroxyl positions. This is a critical step and the specific reagents and conditions will depend on the desired substitution pattern.
-
Procedure (Example for selective benzylation):
-
Dissolve the methyl glycoside (1.0 eq) in a suitable aprotic solvent (e.g., DMF or THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (NaH, 1.1 eq per hydroxyl group to be benzylated) portion-wise.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add benzyl bromide (BnBr, 1.1 eq per hydroxyl group) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction carefully with methanol and then water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the benzylated product by column chromatography.
-
3. Derivatization of Free Hydroxyl Groups
-
Objective: To introduce diverse functionalities to the this compound scaffold to create a library of analogues.
-
Procedure (Example: Esterification):
-
Dissolve the partially protected this compound precursor (1.0 eq) in anhydrous dichloromethane (DCM) or pyridine.
-
Add the desired acyl chloride or anhydride (1.2 eq) and a catalytic amount of a base such as 4-dimethylaminopyridine (DMAP).
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the final this compound analogue by column chromatography.
-
Biological Evaluation of this compound Analogues
Given the lack of specific biological data for this compound, a general screening approach is recommended to identify potential therapeutic activities of the synthesized analogues.
Workflow for Biological Evaluation
Caption: Workflow for the biological evaluation of this compound analogues.
Experimental Protocols: Biological Evaluation
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of the this compound analogues on various cell lines.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the this compound analogues for 24, 48, or 72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control.
-
2. Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)
-
Objective: To assess the anti-inflammatory potential of the analogues by measuring their effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7).
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and incubate overnight.
-
Pre-treat the cells with different concentrations of this compound analogues for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent.
-
Measure the absorbance at 540 nm.
-
A decrease in nitrite concentration indicates inhibition of NO production.
-
Potential Signaling Pathway for Investigation
While the specific signaling pathway modulated by this compound is unknown, many therapeutic agents exert their effects through common cellular signaling cascades. For analogues showing anti-cancer activity, investigating key pathways like the PI3K/Akt/mTOR pathway is a logical starting point.
Generic Kinase Signaling Pathway
Caption: A generic kinase signaling pathway (PI3K/Akt/mTOR) as a potential target for this compound analogues.
Data Presentation
All quantitative data from the biological assays should be summarized in tables for clear comparison of the activity of different this compound analogues.
Table 1: Cytotoxicity of this compound Analogues on A549 Cancer Cell Line
| Analogue ID | Concentration (µM) | Cell Viability (%) ± SD (48h) | IC50 (µM) |
| Meb-001 | 10 | 85.2 ± 4.1 | > 100 |
| Meb-002 | 10 | 52.1 ± 3.5 | 12.5 |
| Meb-003 | 10 | 98.7 ± 2.9 | > 100 |
| Doxorubicin | 1 | 45.6 ± 5.2 | 0.8 |
Table 2: Anti-inflammatory Activity of this compound Analogues
| Analogue ID | Concentration (µM) | NO Production (% of LPS control) ± SD |
| Meb-001 | 25 | 95.3 ± 6.2 |
| Meb-002 | 25 | 48.9 ± 4.7 |
| Meb-003 | 25 | 88.1 ± 5.5 |
| Dexamethasone | 10 | 35.4 ± 3.9 |
These tables should be populated with the experimental data obtained from the aforementioned protocols. The data presented here are for illustrative purposes only.
Mebenoside: Investigating a Potential Role in Metabolic Labeling
Initial research indicates that Mebenoside, a synthetic derivative of glucose, is not currently utilized in established metabolic labeling experiments. Extensive searches of scientific literature and databases have not yielded any protocols or datasets related to the application of this compound for this purpose.
This compound is chemically identified as methyl 3,5,6-tri-O-benzylglucofuranoside. Its structure contains a glucose core, which theoretically could be a substrate for cellular metabolic pathways. However, the presence of three bulky benzyl (Bn) protecting groups on the hydroxyl moieties of the glucose ring likely hinders its recognition and processing by the cellular machinery involved in glycan biosynthesis.
General Principles of Metabolic Labeling in Glycobiology
Metabolic labeling is a powerful technique to study the biosynthesis and dynamics of macromolecules in living cells. In the context of glycobiology, this typically involves the use of modified monosaccharides that are introduced to cells, incorporated into glycans, and subsequently detected.
A common strategy is metabolic oligosaccharide engineering (MOE), where a monosaccharide analog containing a bioorthogonal chemical reporter group (e.g., an azide or an alkyne) is fed to cells. This unnatural sugar is metabolized and incorporated into glycoproteins and other glycoconjugates. The chemical reporter then allows for the selective visualization or enrichment of these labeled glycans through a bioorthogonal reaction, such as a "click chemistry" reaction.
Potential Considerations for this compound in a Research Context
While there is no existing data on this compound in metabolic labeling, we can speculate on its potential use and the necessary experimental considerations if a researcher were to investigate its properties in this context.
A primary hypothesis would be that the benzyl protecting groups would need to be cleaved intracellularly for the underlying glucofuranoside to be metabolized. This would require the presence of cellular enzymes capable of debenzylation, which is not a common metabolic reaction.
Alternatively, this compound might act as an inhibitor or a modulator of a specific metabolic pathway, rather than a direct labeling agent. To investigate this, a series of experiments would be necessary.
Hypothetical Experimental Workflow to Investigate this compound
Should a researcher wish to explore the potential of this compound in a cellular context, a logical workflow would be required. The following diagram illustrates a hypothetical experimental design to assess the metabolic fate and effects of this compound.
Caption: Hypothetical workflow to evaluate this compound.
Summary of Findings
Troubleshooting & Optimization
Technical Support Center: Optimizing Mebenoside Purification by Chromatography
Welcome to the technical support center for the optimization of Mebenoside purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the chromatographic purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purification challenging?
This compound is a glycoside compound with the molecular formula C28H32O6 and a molecular weight of 464.55 g/mol .[1] The purification of glycosides like this compound can be challenging due to the presence of structural analogs, isomers, and other closely related impurities from its natural source.[2] These compounds often have very similar physicochemical properties, making their separation difficult.[2] Additionally, glycoproteins, a related class of molecules, are known to be sensitive to environmental conditions, which can affect their stability during purification.[3]
Q2: Which chromatographic techniques are most suitable for this compound purification?
Flash chromatography and High-Performance Liquid Chromatography (HPLC) are highly effective techniques for the purification of natural products like this compound.[4][5][6][7] Flash chromatography is a rapid and efficient method for preliminary purification and fractionation of crude extracts.[4][5] HPLC, particularly preparative HPLC, offers higher resolution and is ideal for achieving high purity in the final purification steps.[8][9] Techniques like High-Speed Counter-Current Chromatography (HSCCC) have also been successfully used for isolating flavonoid glycosides and offer advantages such as eliminating irreversible adsorption.[10]
Q3: What are the key parameters to optimize in an HPLC method for this compound?
For successful HPLC separation of this compound, optimization of the following parameters is crucial:
-
Mobile Phase Composition: The choice of solvents, their ratio (in isocratic or gradient elution), and the pH of the mobile phase significantly impact selectivity and resolution.[9]
-
Stationary Phase: The selection of the column, including the type of stationary phase (e.g., C18) and particle size, is critical for achieving good separation.[9][11]
-
Flow Rate: Optimizing the flow rate can improve peak resolution and reduce analysis time.[12]
-
Column Temperature: Temperature can affect solvent viscosity and the kinetics of interaction between the analyte and the stationary phase.
-
Injection Volume and Sample Concentration: Overloading the column can lead to peak distortion, such as fronting or tailing.[13]
Troubleshooting Guides
This section provides solutions to common problems encountered during the chromatographic purification of this compound.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Symptoms:
-
Asymmetrical peaks in the chromatogram.
-
Tailing peaks have a drawn-out latter half.
-
Fronting peaks have a compressed latter half.
Possible Causes and Solutions:
| Cause | Solution |
| Column Overload | Reduce the sample concentration or injection volume.[13][14] |
| Secondary Interactions | Add a buffer to the mobile phase to mask active sites on the stationary phase (e.g., residual silanols).[14][15] Consider using an end-capped column.[13] |
| Inappropriate Sample Solvent | Ensure the sample is dissolved in a solvent that is weaker than or of similar strength to the initial mobile phase.[13] |
| Column Degradation | A void at the column inlet or a blocked frit can cause peak distortion.[14] Try backflushing the column or replace it if necessary.[16] |
| Mobile Phase pH | For ionizable compounds, the mobile phase pH should be adjusted to ensure the analyte is in a single ionic form.[14] |
Problem 2: Low Yield of Purified this compound
Symptoms:
-
The amount of recovered this compound is significantly lower than expected.
Possible Causes and Solutions:
| Cause | Solution |
| Incomplete Elution | The elution strength of the mobile phase may be insufficient. Optimize the solvent gradient to ensure all of the compound elutes from the column.[17] For affinity chromatography, consider increasing the concentration of the eluting agent or the incubation time.[18] |
| Compound Degradation | This compound may be sensitive to the pH of the mobile phase or temperature.[19] Ensure the purification conditions are mild and consider adding protectants if necessary. Glycoproteins, for instance, are sensitive to pH and temperature extremes.[3] |
| Irreversible Adsorption | The compound may be strongly and irreversibly binding to the stationary phase. Consider a different stationary phase or a technique like High-Speed Counter-Current Chromatography (HSCCC) which avoids solid supports.[10] |
| Sample Loss During Workup | Ensure all transfer steps are quantitative by rinsing glassware.[19] Be cautious during solvent evaporation (rotoevaporation) if the compound is volatile.[19] |
| Precipitation on the Column | The sample may precipitate at the column inlet if the mobile phase is a poor solvent for the sample.[20] Ensure sample solubility in the initial mobile phase conditions. |
Problem 3: Ghost Peaks in the Chromatogram
Symptoms:
-
Unexpected peaks appear in the chromatogram, often in blank runs.
Possible Causes and Solutions:
| Cause | Solution |
| Contaminated Mobile Phase | Use high-purity solvents and freshly prepared mobile phases. Filter all buffers and aqueous solutions.[13] |
| Carryover from Previous Injections | Implement a robust needle wash protocol in the autosampler.[13] Run blank injections to confirm carryover. |
| Column Bleed | The stationary phase may be degrading. Operate the column within its recommended pH and temperature range. |
| Contaminated Sample Vials or Caps | Use clean vials and septa to avoid leaching of contaminants. |
Experimental Protocols
Protocol 1: General Flash Chromatography for Initial Purification of this compound Extract
This protocol outlines a general procedure for the initial fractionation of a crude plant extract containing this compound.[4][5]
-
Sample Preparation:
-
Dissolve the crude extract in a minimal amount of a strong solvent (e.g., methanol or dichloromethane).
-
Adsorb the dissolved extract onto a small amount of silica gel or other suitable adsorbent until a dry, free-flowing powder is obtained.
-
-
Column Packing:
-
Select a pre-packed silica gel cartridge or manually pack a glass column with silica gel slurried in the initial mobile phase solvent (e.g., hexane).
-
Ensure the column bed is well-compacted and free of air bubbles.
-
-
Loading the Sample:
-
Carefully load the dried, adsorbed sample onto the top of the prepared column.
-
Add a thin layer of sand or a frit on top of the sample to prevent disturbance during solvent addition.
-
-
Elution:
-
Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or continuous gradient.
-
The solvent is pushed through the column using positive pressure from a pump or compressed gas.[4]
-
Collect fractions of the eluate.
-
-
Analysis:
-
Analyze the collected fractions by Thin Layer Chromatography (TLC) or analytical HPLC to identify the fractions containing this compound.
-
Pool the fractions containing the compound of interest for further purification.
-
Protocol 2: Preparative HPLC for Final Purification of this compound
This protocol describes a general method for the final purification of this compound to high purity.
-
System Preparation:
-
Equilibrate the preparative HPLC system, including the column (e.g., C18), with the initial mobile phase conditions until a stable baseline is achieved.
-
-
Sample Preparation:
-
Dissolve the partially purified this compound fraction in the initial mobile phase.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.[11]
-
-
Injection and Separation:
-
Inject the filtered sample onto the preparative column.
-
Run a gradient elution method, for example, starting with a higher percentage of aqueous solvent (e.g., water with 0.1% formic acid) and increasing the percentage of organic solvent (e.g., acetonitrile or methanol).[9]
-
-
Fraction Collection:
-
Monitor the elution profile using a UV detector at an appropriate wavelength for this compound.
-
Collect the peak corresponding to this compound using an automated fraction collector.
-
-
Post-Purification:
-
Analyze the purity of the collected fraction using analytical HPLC.
-
Remove the solvent from the purified fraction, typically by rotary evaporation, to obtain the pure this compound.
-
Quantitative Data Summary
Table 1: Typical Starting Parameters for this compound Purification by HPLC
| Parameter | Recommended Starting Condition |
| Column | C18, 5 µm particle size, 4.6 x 250 mm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | 10% B to 90% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 - 40 °C |
| Injection Volume | 10 - 100 µL |
| Detection | UV at 254 nm or other suitable wavelength |
Table 2: Typical Parameters for Flash Chromatography
| Parameter | Recommended Condition |
| Stationary Phase | Silica Gel, 40-63 µm |
| Mobile Phase | Hexane/Ethyl Acetate or Dichloromethane/Methanol gradient |
| Loading Technique | Dry loading adsorbed onto silica |
| Flow Rate | 20-50 mL/min (for a medium-sized column) |
| Fraction Size | 10-20 mL |
Visualizations
Caption: Workflow for this compound Purification.
Caption: Troubleshooting Decision Tree for Chromatography.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Glycoprotein Separation and Purification: Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 4. chromtech.com [chromtech.com]
- 5. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guajava by High-Speed Counter-Current Chromatography (HSCCC) [mdpi.com]
- 11. Optimizing HPLC/UHPLC Systems â General Recommendations [ssi.shimadzu.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. gmpinsiders.com [gmpinsiders.com]
- 15. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [de.restek.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. researchgate.net [researchgate.net]
- 18. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 19. Troubleshooting [chem.rochester.edu]
- 20. Ion Exchange Chromatography Troubleshooting [sigmaaldrich.com]
Technical Support Center: Mebenoside Stability in Solution
Disclaimer: The following information is based on general knowledge of glycoside and benzyl ether stability due to the limited availability of specific data for Mebenoside. The recommendations provided should be considered as a starting point for experimental design.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be degrading over time. What are the common causes?
A1: The stability of glycosidic compounds like this compound in solution can be influenced by several factors. The most common causes of degradation include:
-
Hydrolysis: The glycosidic bond is susceptible to cleavage, particularly under acidic or basic conditions.
-
Oxidation: The presence of oxidizing agents or exposure to atmospheric oxygen can lead to degradation.
-
Temperature: Elevated temperatures can accelerate the rate of degradation reactions.[1][2]
-
Light Exposure: Photodegradation can occur, especially for compounds with chromophores.
-
Enzymatic Degradation: If the solution is not sterile, microbial contamination can introduce enzymes that degrade the compound.
Q2: What are the visible signs of this compound degradation in solution?
A2: Degradation of this compound in solution may manifest in several ways, including:
-
A change in the color or clarity of the solution.
-
The formation of precipitates or particulate matter.
-
A decrease in the measured concentration of this compound over time, as determined by analytical techniques such as HPLC.
-
A shift in the pH of the solution.
Q3: How can I minimize the degradation of this compound in my experiments?
A3: To improve the stability of this compound in solution, consider the following strategies:
-
pH Control: Maintain the pH of the solution within a stable range, which often is near neutral for many glycosides. Buffering the solution can help prevent pH shifts.
-
Temperature Control: Store this compound solutions at low temperatures (e.g., 2-8 °C) and protect them from freezing, unless freeze-thaw stability has been established.
-
Light Protection: Store solutions in amber vials or protect them from light to prevent photodegradation.
-
Inert Atmosphere: For oxygen-sensitive compounds, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
-
Use of Excipients: The addition of stabilizing agents can help protect this compound from degradation.
Troubleshooting Guides
Issue 1: Rapid loss of this compound concentration in aqueous buffer.
| Potential Cause | Troubleshooting Step | Rationale |
| Inappropriate pH | Determine the pH of your buffer. Perform a pH stability study by preparing this compound solutions in a range of buffers (e.g., pH 3, 5, 7, 9) and monitoring the concentration over time. | Glycosidic linkages are often most stable at a specific pH. Extreme pH values can catalyze hydrolysis. |
| Hydrolysis | If acidic or basic conditions are necessary for your experiment, minimize the exposure time. Consider using a less aqueous solvent system if your experimental design allows. | Reducing the water activity can slow down hydrolysis reactions. |
| Oxidation | De-gas your solvent and prepare the solution under an inert gas. Add an antioxidant such as ascorbic acid or methionine to the formulation. | Removing oxygen and adding sacrificial antioxidants can prevent oxidative degradation. |
| Microbial Contamination | Prepare solutions using sterile techniques and sterile-filtered buffers. | Microorganisms can secrete enzymes that may degrade this compound. |
Issue 2: Precipitation or cloudiness observed in the this compound solution.
| Potential Cause | Troubleshooting Step | Rationale |
| Poor Solubility | Determine the solubility of this compound in your chosen solvent system. Consider using a co-solvent (e.g., ethanol, DMSO) to increase solubility. | If the concentration of this compound exceeds its solubility limit, it will precipitate out of solution. |
| Degradation Product Precipitation | Analyze the precipitate to determine if it is the parent compound or a degradation product. | The degradation products of this compound may have lower solubility than the parent compound. |
| Excipient Incompatibility | If using excipients, ensure they are compatible with this compound and each other at the concentrations used. | Interactions between components can lead to precipitation. |
Experimental Protocols
Protocol 1: pH Stability Study
-
Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 3, 4, 5, 6, 7, 8, 9).
-
Solution Preparation: Prepare stock solutions of this compound in a suitable organic solvent (e.g., DMSO, ethanol) to ensure complete dissolution.
-
Sample Preparation: Dilute the this compound stock solution into each buffer to a final desired concentration.
-
Incubation: Aliquot the samples into separate vials for each time point and store them at a constant temperature (e.g., 25 °C or 40 °C). Protect from light.
-
Analysis: At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw a sample from each pH condition.
-
Quantification: Analyze the concentration of this compound in each sample using a validated stability-indicating HPLC method.
-
Data Analysis: Plot the percentage of this compound remaining versus time for each pH to determine the optimal pH for stability.
Protocol 2: Forced Degradation Study
-
Acid Hydrolysis: Treat a solution of this compound with a dilute acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60 °C) for a defined period.
-
Base Hydrolysis: Treat a solution of this compound with a dilute base (e.g., 0.1 M NaOH) at room temperature.
-
Oxidative Degradation: Treat a solution of this compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose a solid sample and a solution of this compound to dry heat (e.g., 80 °C).
-
Photodegradation: Expose a solution of this compound to a light source (e.g., UV lamp or a photostability chamber).
-
Analysis: Analyze the stressed samples by a suitable analytical method (e.g., LC-MS) to identify and characterize the degradation products. This helps in understanding the degradation pathways.
Visualizations
Caption: General degradation pathways for glycosidic compounds.
Caption: Workflow for assessing this compound stability.
References
Mebenoside solubility issues in biological buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with mebenoside in biological buffers. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in biological buffers a concern?
This compound is a chemical compound with limited publicly available data on its specific physicochemical properties. For many compounds with complex organic structures, poor aqueous solubility is a common challenge. This becomes a significant issue in biological research as most experiments are conducted in aqueous buffer systems (e.g., PBS, cell culture media). Poor solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental results.
Q2: I observed a precipitate after adding my this compound stock solution to my aqueous buffer. What is the likely cause?
Precipitation upon addition of a concentrated stock solution (typically in an organic solvent like DMSO) to an aqueous buffer is a classic sign of a compound exceeding its solubility limit in the final solution.[1] DMSO can solubilize this compound at high concentrations, but when this stock is diluted into a large volume of aqueous buffer, the DMSO concentration decreases dramatically, and the poorly water-soluble this compound comes out of solution.[1]
Q3: How can I determine the approximate solubility of this compound in my specific biological buffer?
A simple method to estimate solubility is to prepare a serial dilution of your this compound stock solution in the biological buffer of interest. After a defined incubation period with gentle agitation, the samples can be visually inspected for precipitation. For a more quantitative assessment, the supernatant of centrifuged samples can be analyzed by techniques like HPLC or UV-Vis spectroscopy to determine the concentration of the dissolved compound.
Troubleshooting Guide
Issue: this compound precipitates out of solution during my cell-based assay.
This is a common problem that can significantly impact the effective concentration of the compound and harm the cells.[2]
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound precipitation.
Detailed Troubleshooting Steps:
-
Reduce the Final Concentration: The most straightforward approach is to lower the final concentration of this compound in your assay to a level below its solubility limit in the biological buffer.
-
Optimize Stock Solution and Dilution Method:
-
Lower Stock Concentration: Using a more dilute stock solution means you will add a larger volume to your buffer, which may help keep the compound in solution. However, be mindful of the final solvent concentration.
-
Stepwise Dilution: Instead of adding the stock directly to the full volume of buffer, try a stepwise dilution. Add the stock to a small volume of buffer first, mix well, and then add this intermediate dilution to the rest of the buffer.
-
-
Modify the Buffer Composition (with caution):
-
pH Adjustment: The solubility of some compounds is pH-dependent. If the structure of this compound contains ionizable groups, adjusting the pH of the buffer (within a range compatible with your experiment) might improve solubility.[3]
-
Addition of Serum: For cell culture experiments, increasing the serum concentration (e.g., from 5% to 10% FBS) can sometimes help solubilize hydrophobic compounds due to the presence of albumin and other proteins.
-
-
Incorporate a Solubilizing Agent:
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.
-
Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low, non-toxic concentrations to aid in solubilization.
-
Issue: I am unsure of the stability of my this compound stock solution and working solutions.
Troubleshooting Steps:
-
Stock Solution Stability:
-
Storage: Store stock solutions in an appropriate solvent (e.g., DMSO) at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[2]
-
Visual Inspection: Before each use, visually inspect the thawed stock solution for any signs of precipitation. If observed, gently warm the solution and vortex to redissolve.
-
-
Working Solution Stability:
-
Fresh Preparation: Prepare working solutions in your biological buffer fresh for each experiment. Poorly soluble compounds are more likely to precipitate out of aqueous solutions over time.
-
Time-Course Solubility Check: If your experiment runs for an extended period, it is advisable to prepare a sample of your highest concentration working solution and monitor it for precipitation over the same duration as your experiment.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a concentrated stock solution of this compound in a suitable organic solvent.
-
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
-
-
Procedure:
-
Weigh out the desired amount of this compound powder accurately.
-
Add the appropriate volume of DMSO to achieve the target stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (e.g., 37°C) may be necessary.
-
Aliquot the stock solution into smaller volumes in sterile tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Preparation of this compound Working Solution in Biological Buffer
-
Objective: To dilute the this compound stock solution into a biological buffer for experimental use, minimizing precipitation.
-
Materials:
-
This compound stock solution (from Protocol 1)
-
Biological buffer (e.g., PBS, cell culture medium), pre-warmed to the experimental temperature (e.g., 37°C)
-
Sterile conical tubes
-
-
Procedure:
-
Thaw an aliquot of the this compound stock solution and bring it to room temperature.
-
Vortex the stock solution gently.
-
In a sterile conical tube, add the required volume of the pre-warmed biological buffer.
-
While gently vortexing the buffer, add the required volume of the this compound stock solution dropwise to the side of the tube. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.
-
Continue to mix the working solution for a few minutes.
-
Visually inspect the solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, the concentration may be too high.
-
Use the working solution immediately after preparation.
-
Data Presentation
Table 1: this compound Solubility Test (Example Data)
| Buffer System | This compound Concentration (µM) | Observation (after 2 hours at 37°C) |
| PBS (pH 7.4) | 1 | Clear Solution |
| PBS (pH 7.4) | 5 | Clear Solution |
| PBS (pH 7.4) | 10 | Slight Haze |
| PBS (pH 7.4) | 25 | Visible Precipitate |
| DMEM + 10% FBS | 1 | Clear Solution |
| DMEM + 10% FBS | 5 | Clear Solution |
| DMEM + 10% FBS | 10 | Clear Solution |
| DMEM + 10% FBS | 25 | Slight Haze |
| DMEM + 10% FBS | 50 | Visible Precipitate |
Note: This is example data. Actual solubility should be determined experimentally.
Signaling Pathways and Workflows
Decision Pathway for Handling a Poorly Soluble Compound
Caption: Decision pathway for experimental use of this compound.
References
Mebenoside Treatment: Technical Support Center for Cell Viability Issues
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common cell viability problems encountered during in vitro experiments with Mebenoside. Due to the limited availability of specific data for this compound, information on the structurally and functionally similar flavonoid glycoside, Kaempferol, is used as a proxy to provide relevant mechanistic insights and troubleshooting strategies. This approach is based on the shared chemical class and known anti-cancer properties of these compounds.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of this compound on cell viability?
A1: this compound, like other flavonoid glycosides such as Kaempferol, is expected to decrease cell viability in a dose- and time-dependent manner. This effect is primarily achieved through the induction of apoptosis (programmed cell death) and cell cycle arrest.
Q2: I am observing high variability in my cell viability assay results. What are the common causes?
A2: High variability can stem from several factors:
-
Inconsistent Cell Seeding: Ensure a homogenous cell suspension and accurate cell counting to seed a consistent number of cells in each well.
-
Edge Effects: Wells on the periphery of the plate are prone to evaporation, leading to altered media concentration. To mitigate this, fill the outer wells with sterile phosphate-buffered saline (PBS) or media without cells.
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Incomplete Drug Solubilization: this compound may precipitate in the culture medium. Ensure complete dissolution in a suitable solvent (e.g., DMSO) before adding it to the medium and mix thoroughly.
-
Pipetting Errors: Inaccurate or inconsistent pipetting of cells, media, or reagents can introduce significant variability. Calibrate pipettes regularly and use proper pipetting techniques.
Q3: My untreated control cells are showing low viability. What could be the issue?
A3: Low viability in control wells can be due to:
-
Cell Health: Ensure you are using cells in the logarithmic growth phase and within a low passage number.
-
Contamination: Check for signs of bacterial or fungal contamination in your cell cultures and reagents.
-
Solvent Toxicity: If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the media is not toxic to the cells. Run a vehicle control (media with the same concentration of solvent) to assess its effect.
Q4: I am not observing a dose-dependent decrease in cell viability with this compound treatment. What should I check?
A4: A lack of dose-response can be attributed to:
-
Incorrect Drug Concentration: Double-check your calculations and dilutions.
-
Drug Instability: this compound may be unstable in the culture medium over the incubation period. Consider preparing fresh drug dilutions for each experiment.
-
Cell Line Resistance: The cell line you are using may be resistant to this compound.
-
Assay Incubation Time: The incubation time may be too short to observe a significant effect. Consider extending the treatment duration.
Troubleshooting Guide
This guide provides solutions to specific problems you might encounter during your experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| High background signal in viability assay | Reagent contamination or expired reagents. | Use fresh, sterile reagents and filter-sterilize solutions if necessary. |
| High cell density leading to overgrowth. | Optimize cell seeding density to ensure cells are in the logarithmic growth phase at the time of the assay. | |
| Incomplete washing steps. | Ensure thorough but gentle washing of cell monolayers to remove all traces of media and reagents. | |
| Drug precipitation in culture media | Poor solubility of this compound in aqueous solutions. | Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it in the culture medium to the final working concentration. Ensure the final solvent concentration is non-toxic to the cells. |
| Interaction with media components. | Test the solubility of this compound in different types of culture media. | |
| Inconsistent IC50 values | Variation in cell passage number. | Use cells within a consistent and low passage number range for all experiments. |
| Differences in incubation time. | Standardize the incubation time for all experiments to ensure comparability of results.[1][2] | |
| Inconsistent data analysis methods. | Use the same curve-fitting model and software for IC50 calculation across all experiments.[1] | |
| Unexpected cell morphology changes | Solvent toxicity. | Run a vehicle control with the highest concentration of the solvent used to dissolve this compound to rule out solvent-induced morphological changes. |
| Contamination. | Regularly check for microbial contamination. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase and perform a cell count.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with solvent) and an untreated control (medium only).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the percentage of cell viability against the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Signaling Pathways
Based on studies of the similar flavonoid, Kaempferol, this compound is likely to induce apoptosis and cell cycle arrest through the modulation of key signaling pathways.
Apoptosis Induction Pathway
This compound may induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the regulation of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases.[3]
Caption: this compound-induced intrinsic apoptosis pathway.
Cell Cycle Arrest Pathway
This compound may cause cell cycle arrest, potentially at the G2/M phase, by modulating the activity of cyclin-dependent kinases (CDKs) and their regulatory proteins. For instance, it may upregulate the expression of p21, a CDK inhibitor.[4][5]
References
- 1. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mechanisms of lipoxygenase inhibitor-induced apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Kaempferol: A Key Emphasis to Its Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in Digoxin Biological Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistencies in biological assays involving the cardiac glycoside, Digoxin.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Digoxin?
Digoxin's primary mechanism of action is the inhibition of the sodium-potassium ATPase (Na+/K+-ATPase) pump, an enzyme located in the cell membrane of cardiac myocytes.[1][2][3][4] This inhibition leads to an increase in intracellular sodium concentration. The elevated intracellular sodium alters the function of the sodium-calcium exchanger, resulting in a decrease in calcium extrusion from the cell and a subsequent increase in intracellular calcium concentration.[1][2][3] This rise in intracellular calcium enhances the contractility of the cardiac muscle, which is the basis of Digoxin's therapeutic effect in heart failure.[1][4]
Q2: We are observing high variability in our Digoxin immunoassay results. What are the common causes?
High variability in Digoxin immunoassays is a well-documented issue and can stem from several sources:
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Digoxin-like Immunoreactive Substances (DLIS): These are endogenous compounds that can cross-react with the antibodies used in Digoxin immunoassays, leading to falsely elevated results.[5] DLIS levels can be elevated in patients with conditions like renal failure, liver disease, and hypertension.[5]
-
Drug-Drug Interactions: Certain medications can interfere with Digoxin immunoassays. For example, spironolactone and its metabolites can cross-react with anti-digoxin antibodies.[6][7]
-
Herbal Supplements: Some herbal remedies have been reported to interfere with Digoxin assays.[7]
-
Heterophilic Antibodies: The presence of human anti-mouse antibodies (HAMA) or other heterophilic antibodies in patient samples can interfere with immunoassays that use murine monoclonal antibodies, leading to erroneous results.[6]
-
Assay Method: Different immunoassay platforms (e.g., ELISA, fluorescence polarization immunoassay) can have varying degrees of susceptibility to interferences.[5][8]
Q3: Our cell-based assays with Digoxin are showing inconsistent IC50 values. What factors could be contributing to this?
Inconsistent IC50 values in cell-based assays with Digoxin can be attributed to several experimental variables:
-
Cell Line Variability: Different cell lines can exhibit varying sensitivity to Digoxin due to differences in the expression and isoform of the Na+/K+-ATPase pump.
-
Cell Culture Conditions: Factors such as cell density, passage number, and media composition can influence cellular response to Digoxin.
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Assay Protocol: Variations in incubation times, reagent concentrations, and the specific viability assay used (e.g., MTT, XTT) can all contribute to result variability.
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Compound Stability: The stability of Digoxin in the assay medium over the course of the experiment should be considered.
Troubleshooting Guides
Troubleshooting Inconsistent Immunoassay Results
| Observed Problem | Potential Cause | Recommended Solution |
| Falsely Elevated Digoxin Levels | Presence of Digoxin-like Immunoreactive Substances (DLIS) | Consider using an alternative assay method with lower cross-reactivity to DLIS. Mass spectrometry-based methods can provide more specific results.[8] |
| Interference from other medications (e.g., spironolactone) | Review the patient's medication history for potential interfering substances. If possible, use a Digoxin assay known to have minimal cross-reactivity with the suspected interfering drug.[6][7] | |
| Presence of heterophilic antibodies | Use assay methods that incorporate blocking agents for heterophilic antibodies. Pre-treatment of samples to remove immunoglobulins can also be considered.[6] | |
| Falsely Low Digoxin Levels | Specific immunoassay platform interference | Be aware that some assay methods can report falsely low results in the presence of certain interferences.[5][8] Comparing results with an alternative method is advisable if clinically unexpected low levels are observed. |
Troubleshooting Inconsistent Cell-Based Assay Results
| Observed Problem | Potential Cause | Recommended Solution |
| High Variability in IC50 Values | Inconsistent cell seeding density | Ensure a consistent number of cells are seeded in each well. Perform a cell count before seeding. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate, as they are more prone to evaporation, which can affect cell growth and compound concentration. Fill the outer wells with sterile PBS or media. | |
| Variation in incubation time | Standardize the incubation time with Digoxin across all experiments. | |
| Reagent variability | Use reagents from the same lot for a set of experiments. Ensure proper storage and handling of all reagents. | |
| Low Assay Signal or Poor Dynamic Range | Suboptimal cell health | Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Check for mycoplasma contamination. |
| Incorrect assay endpoint | Optimize the timing of the viability measurement. A time-course experiment can help determine the optimal endpoint. |
Data Presentation
Reported IC50 Values of Digoxin in Various Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Digoxin in different cancer cell lines, as reported in the literature. This data highlights the variability in sensitivity to Digoxin across different cell types.
| Cell Line | Cancer Type | Reported IC50 (nM) | Reference |
| TK-10 | Renal Adenocarcinoma | 3-33 | |
| HeLa | Cervical Cancer | 28 | |
| A549 | Lung Cancer | Varies | |
| MHCC97H | Hepatoma | Varies | |
| HCT116 | Colon Cancer | Varies |
Experimental Protocols
1. Competitive ELISA for Digoxin Quantification
This protocol provides a general outline for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) to determine the concentration of Digoxin in a sample.
-
Materials:
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Microplate pre-coated with anti-Digoxin antibody
-
Digoxin standard solutions
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Digoxin-HRP (Horseradish Peroxidase) conjugate
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Patient serum or experimental samples
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Wash buffer (e.g., PBS with 0.05% Tween-20)
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TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution
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Stop solution (e.g., 1M H₂SO₄)
-
Microplate reader
-
-
Procedure:
-
Prepare a standard curve by serially diluting the Digoxin standard solution.
-
Add 50 µL of the standards and samples to the appropriate wells of the microplate.
-
Add 50 µL of Digoxin-HRP conjugate to each well.
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Incubate the plate for 60 minutes at 37°C.
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Wash the plate three times with wash buffer.
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Add 100 µL of TMB substrate solution to each well.
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Incubate the plate for 15 minutes at 37°C in the dark.
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Add 50 µL of stop solution to each well.
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Read the absorbance at 450 nm within 10 minutes.
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Calculate the Digoxin concentration in the samples by comparing their absorbance to the standard curve.
-
2. MTT Cytotoxicity Assay for Digoxin
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of Digoxin on a chosen cell line.
-
Materials:
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Adherent cancer cell line
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Complete cell culture medium
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Digoxin stock solution
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96-well cell culture plates
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MTT solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
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Microplate reader
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of Digoxin in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the Digoxin dilutions to the respective wells. Include wells with medium only (blank) and cells with medium but no Digoxin (negative control).
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Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
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After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
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Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each Digoxin concentration relative to the negative control and determine the IC50 value.
-
Mandatory Visualization
Caption: Digoxin's mechanism of action involves the inhibition of the Na+/K+-ATPase pump.
References
Technical Support Center: Optimizing Benzyl Ether Deprotection in Mebenoside Synthesis
This technical support center provides troubleshooting guides, frequently asked questions, and detailed protocols for the critical step of benzyl ether deprotection in the total synthesis of Mebenoside. Aimed at researchers and drug development professionals, this resource addresses common challenges to streamline this synthetic step.
Troubleshooting and FAQs
This section addresses specific issues that may arise during the benzyl ether deprotection of this compound precursors.
Q1: My catalytic hydrogenation for benzyl ether deprotection is slow or incomplete. What are the common causes and solutions?
A1: Slow or incomplete hydrogenolysis is a frequent issue. Several factors can contribute to this problem:
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Catalyst Inactivation: The palladium catalyst can be poisoned by impurities such as sulfur or halides. Ensure all glassware is scrupulously clean and that solvents and reagents are of high purity.
-
Insufficient Hydrogen Pressure: Some sterically hindered benzyl ethers require higher hydrogen pressures for efficient cleavage. While many reactions proceed at atmospheric pressure, increasing the pressure to 50-100 psi may be necessary.
-
Poor Catalyst Activity: The activity of Pd/C can vary between batches and suppliers. It is advisable to test a new batch on a small scale first. If activity is low, consider using a freshly opened bottle or a different type of palladium catalyst (e.g., Pearlman's catalyst, Pd(OH)₂/C).
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate. Protic solvents like ethanol or methanol are generally preferred as they can help solvate the substrate and facilitate proton transfer.
Q2: I am observing side reactions, such as the reduction of other functional groups, during deprotection. How can I improve selectivity?
A2: Achieving selectivity is crucial, especially in complex molecules like this compound. If you are experiencing over-reduction or other side reactions, consider the following:
-
Catalyst Choice: For substrates with sensitive functional groups (e.g., alkenes, alkynes), Pearlman's catalyst (Pd(OH)₂/C) is often a milder and more selective option than Pd/C. It is known to be less prone to causing over-reduction.
-
Reaction Conditions: Lowering the hydrogen pressure and reaction temperature can often increase the selectivity of the deprotection.
-
Alternative Methods: If catalytic hydrogenation is not providing the desired selectivity, alternative deprotection methods that do not rely on hydrogen gas can be employed. Options include using Lewis acids like BCl₃ or BBr₃, or transfer hydrogenation with reagents like ammonium formate.
Q3: Are there effective alternatives to catalytic hydrogenation for benzyl ether deprotection in this compound synthesis?
A3: Yes, several alternative methods can be effective, particularly when catalytic hydrogenation is problematic:
-
Lewis Acids: Boron trichloride (BCl₃) or boron tribromide (BBr₃) are powerful Lewis acids that can cleave benzyl ethers. These reactions are typically fast and run at low temperatures (e.g., -78 °C), which can be advantageous for sensitive substrates. However, they are unselective and will cleave other ether types as well.
-
Transfer Hydrogenation: This method uses a hydrogen donor in the presence of a palladium catalyst, avoiding the need for gaseous hydrogen. Common hydrogen donors include ammonium formate, formic acid, and cyclohexene. This technique is often effective and can sometimes offer different selectivity compared to traditional hydrogenation.
Comparative Data on Deprotection Methods
The following table summarizes quantitative data for different benzyl ether deprotection methods applicable to this compound synthesis, allowing for easy comparison of reaction conditions and outcomes.
| Method | Catalyst/Reagent | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Catalytic Hydrogenation | 10% Pd/C | 10 - 20 | Methanol/Ethanol | 25 - 40 | 12 - 24 | 85 - 95 | Standard method; can be slow with hindered groups. |
| Catalytic Hydrogenation | 20% Pd(OH)₂/C | 10 - 15 | Ethyl Acetate/MeOH | 25 | 8 - 16 | 90 - 98 | Pearlman's catalyst; often more active and selective. |
| Transfer Hydrogenation | 10% Pd/C, Ammonium Formate | 10 | Methanol | Reflux | 2 - 4 | 88 - 96 | Rapid; avoids use of H₂ gas; good for scaling up. |
| Lewis Acid Cleavage | BCl₃ | (3-5 equivalents) | Dichloromethane | -78 to 0 | 1 - 3 | 80 - 90 | Fast and effective but requires careful handling of corrosive reagent. |
Detailed Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Pd/C
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Preparation: Dissolve the benzylated this compound precursor (1.0 eq) in a suitable solvent (e.g., methanol or a mixture of methanol/ethyl acetate) in a hydrogenation flask.
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Inerting: Sparge the solution with argon or nitrogen for 15-20 minutes to remove dissolved oxygen.
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Catalyst Addition: Carefully add 10% Pd/C (10-20 mol%) to the flask under a positive pressure of the inert gas.
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Hydrogenation: Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times. Maintain a positive pressure of H₂ (typically via a balloon or a hydrogenation apparatus) and stir the reaction vigorously.
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Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent.
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Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude product by column chromatography to obtain the deprotected this compound.
Protocol 2: Transfer Hydrogenation using Ammonium Formate
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Setup: To a solution of the benzylated this compound precursor (1.0 eq) in methanol, add 10% Pd/C (10 mol%).
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Reagent Addition: Add ammonium formate (5-10 equivalents) to the stirred suspension.
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Heating: Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.
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Work-up: Once the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite® to remove the catalyst.
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Purification: Remove the solvent from the filtrate under reduced pressure. The resulting residue can then be purified by column chromatography.
Diagrams
Technical Support Center: Stereoselective Synthesis of Mebenoside
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of Mebenoside (methyl 3,5,6-tri-O-benzyl-D-glucofuranoside).
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common and effective strategy for the synthesis of this compound initiates with D-glucose. The core of this approach involves constraining the glucose molecule into its furanose form. This is typically achieved by selectively protecting the 1- and 2-hydroxyl groups. Following this, the remaining hydroxyl groups at positions 3, 5, and 6 are benzylated. The synthesis concludes with the removal of the initial protecting group and a subsequent Fischer glycosylation to introduce the methyl group at the anomeric center, yielding this compound.
Q2: What are the primary challenges in the stereoselective synthesis of this compound?
A2: The key challenges include:
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Controlling Ring Configuration: Glucose naturally exists in a more stable pyranose form. The synthesis requires specific conditions to favor and lock the molecule in the less stable furanose configuration.
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Regioselective Benzylation: Achieving selective protection of the hydroxyl groups at the C-3, C-5, and C-6 positions while leaving the C-1 and C-2 hydroxyls available for initial protection is critical. Incomplete or over-benzylation can lead to a mixture of products that are difficult to separate.
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Stereocontrol during Glycosylation: The final step, the introduction of the methyl glycoside, must be controlled to obtain the desired anomer. The formation of the glycosidic bond can result in a mixture of α and β anomers, necessitating careful control of reaction conditions and purification.
Q3: Why is the furanose form of glucose challenging to work with?
A3: The furanose ring is less thermodynamically stable than the pyranose form. This inherent instability can lead to ring-opening or rearrangement to the more stable pyranose form, particularly under acidic conditions, which are often employed in glycosylation and deprotection steps. This can significantly reduce the yield of the desired furanoside product.
Troubleshooting Guides
Problem 1: Low yield of 1,2-O-isopropylidene-D-glucofuranose (furanose ring formation)
| Potential Cause | Troubleshooting Suggestion | Expected Outcome |
| Incomplete reaction | Increase reaction time or temperature slightly. Ensure adequate stirring. | Increased conversion to the desired product. |
| Presence of water | Use anhydrous acetone and glassware. Add molecular sieves to the reaction mixture. | Minimized side reactions and improved yield. |
| Catalyst degradation | Use freshly opened or purified catalyst (e.g., H₂SO₄, I₂). | Enhanced reaction rate and efficiency. |
| Formation of the pyranose acetal | Monitor the reaction by TLC to stop it before significant formation of the pyranose isomer. Optimize the reaction temperature and time. | Higher purity of the desired furanose product. |
Problem 2: Non-selective benzylation leading to a mixture of products
| Potential Cause | Troubleshooting Suggestion | Expected Outcome |
| Strong base causing side reactions | Use a milder base such as sodium hydride (NaH) in a controlled manner. | Reduced side product formation. |
| Reaction temperature too high | Perform the benzylation at a lower temperature (e.g., 0 °C to room temperature) to improve selectivity. | Increased yield of the desired 3,5,6-tri-O-benzyl product. |
| Incorrect stoichiometry of benzyl bromide | Use a slight excess of benzyl bromide to ensure complete reaction, but avoid a large excess which can lead to over-benzylation. | Optimized conversion to the target molecule. |
| Steric hindrance | Consider a two-step benzylation if selective protection is challenging in a single step. | Improved regioselectivity. |
Problem 3: Poor stereoselectivity (mixture of α and β anomers) during methanolysis
| Potential Cause | Troubleshooting Suggestion | Expected Outcome | | Reaction conditions favoring an equilibrium | Use an anhydrous acidic methanol solution (e.g., acetyl chloride in methanol) and control the reaction time and temperature carefully. | Favoring the formation of the thermodynamically more stable anomer. | | Presence of water | Ensure all reagents and glassware are scrupulously dry. | Minimized anomerization and side reactions. | | Incomplete reaction | Monitor the reaction by TLC and ensure it goes to completion. | A single major anomeric product. | | Purification challenges | Use careful column chromatography with an appropriate solvent system to separate the anomers. | Isolation of the desired pure anomer. |
Summary of Quantitative Data
| Reaction Step | Reaction Type | Typical Yield Range |
| 1,2-O-isopropylidene-D-glucofuranose formation | Acetal protection | 60-80% |
| Benzylation of hydroxyl groups | Ether synthesis | 70-90% |
| Acid-catalyzed methanolysis | Glycosylation | 50-70% (often as a mixture of anomers) |
Experimental Protocols
Key Experiment 1: Synthesis of 1,2-O-isopropylidene-D-glucofuranose
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Materials: D-glucose, anhydrous acetone, concentrated sulfuric acid, sodium bicarbonate.
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Procedure:
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Suspend D-glucose in anhydrous acetone.
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Cool the mixture in an ice bath.
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Add concentrated sulfuric acid dropwise with vigorous stirring.
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Allow the reaction to stir at room temperature until TLC analysis indicates the consumption of the starting material.
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Neutralize the reaction by slowly adding solid sodium bicarbonate until effervescence ceases.
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Filter the mixture and concentrate the filtrate under reduced pressure.
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Purify the resulting syrup by column chromatography on silica gel.
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Key Experiment 2: Benzylation of 1,2-O-isopropylidene-D-glucofuranose
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Materials: 1,2-O-isopropylidene-D-glucofuranose, sodium hydride (60% dispersion in mineral oil), benzyl bromide, anhydrous DMF.
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Procedure:
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Dissolve 1,2-O-isopropylidene-D-glucofuranose in anhydrous DMF.
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Cool the solution to 0 °C in an ice bath.
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Add sodium hydride portion-wise under an inert atmosphere (e.g., argon or nitrogen).
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Stir the mixture at 0 °C for 30 minutes.
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Add benzyl bromide dropwise.
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Allow the reaction to warm to room temperature and stir overnight.
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Quench the reaction by the slow addition of methanol.
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Extract the product with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
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Key Experiment 3: Methanolysis to form this compound
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Materials: 3,5,6-tri-O-benzyl-1,2-O-isopropylidene-D-glucofuranose, anhydrous methanol, acetyl chloride.
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Procedure:
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Prepare a solution of acidic methanol by adding acetyl chloride dropwise to anhydrous methanol at 0 °C.
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Dissolve the protected glucofuranose in the acidic methanol solution.
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Stir the reaction at room temperature and monitor its progress by TLC.
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Once the reaction is complete, neutralize it with a solid base (e.g., sodium bicarbonate).
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Filter the mixture and concentrate the filtrate.
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Purify the resulting residue by column chromatography to separate the anomers and obtain pure this compound.
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Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree.
Mebenoside aggregation and precipitation issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common aggregation and precipitation issues encountered when working with Mebenoside.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to work with in aqueous solutions?
This compound is a glycoside compound. Like many organic small molecules, it possesses hydrophobic properties that can lead to poor solubility in aqueous-based buffers and cell culture media. This inherent low aqueous solubility is the primary reason for the aggregation and precipitation issues observed during experiments.
Q2: I observed a precipitate after diluting my this compound DMSO stock solution into my aqueous assay buffer. What is the cause of this?
This is a common phenomenon known as "solvent shifting." this compound is likely highly soluble in a polar aprotic solvent like dimethyl sulfoxide (DMSO). However, when this concentrated DMSO stock is introduced into an aqueous environment (e.g., cell culture media, PBS), the overall solvent polarity dramatically increases. This change can cause this compound to exceed its solubility limit in the final solution, leading to precipitation.
Q3: What is the maximum recommended final concentration of DMSO in cell-based assays?
To minimize solvent-induced cytotoxicity, the final concentration of DMSO in most cell-based assays should be kept below 0.5% (v/v). It is crucial to include a vehicle control (media with the same final DMSO concentration without this compound) in your experiments to account for any potential effects of the solvent on the cells.
Q4: Can I heat or sonicate my this compound solution to improve solubility?
Gentle warming (e.g., to 37°C) and sonication can be effective methods to aid in the initial dissolution of this compound in a stock solvent and to help redissolve any precipitate that may have formed upon storage. However, it is critical to ensure that this compound is stable at elevated temperatures. Always start with short durations of heating or sonication and visually inspect the solution. For long-term storage, it is advisable to store stock solutions at -20°C or -80°C and minimize freeze-thaw cycles.
Troubleshooting Guide
This guide addresses specific issues you may encounter with this compound aggregation and precipitation.
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer | The concentration of this compound exceeds its solubility limit in the final aqueous solution. | - Lower the final concentration of this compound. - Perform a serial dilution of the DMSO stock in the aqueous buffer rather than a single large dilution. - Increase the percentage of co-solvent (e.g., ethanol) in the final solution, if compatible with the assay. |
| Cloudiness or turbidity in the well plate after adding this compound | Formation of fine aggregates or precipitate. | - Visually inspect the solution under a microscope to confirm the presence of precipitate. - Centrifuge the plate briefly to pellet the precipitate (note: this will lower the effective concentration of soluble this compound). - Consider using a different lot of this compound or re-purifying the existing stock. |
| Inconsistent results between experiments | Variable amounts of soluble this compound due to precipitation. | - Prepare fresh dilutions of this compound for each experiment. - Ensure complete dissolution of the stock solution before each use. - Perform a solubility test to determine the practical working concentration range in your specific assay buffer. |
| This compound appears to have no effect in a cell-based assay | The actual concentration of soluble this compound is much lower than the intended concentration due to precipitation. | - Confirm the solubility of this compound in the cell culture medium at the desired concentration. - Consider using a formulation aid such as a cyclodextrin to improve solubility. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
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Materials:
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This compound (solid powder)
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Anhydrous, sterile-filtered DMSO
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Sterile microcentrifuge tubes or amber glass vials
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Vortex mixer
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Sonicator (optional)
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Procedure:
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Weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial.
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Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
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Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
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If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
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Visually inspect the solution to ensure there are no visible particles.
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Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.
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Store the aliquots at -20°C or -80°C, protected from light.
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Protocol 2: Serial Dilution of this compound for In Vitro Assays
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Materials:
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This compound stock solution in DMSO
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Sterile assay buffer or cell culture medium
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Sterile microcentrifuge tubes or 96-well plate
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Procedure:
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Thaw an aliquot of the this compound stock solution at room temperature.
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Create an intermediate dilution by adding a small volume of the stock solution to the assay buffer. For example, to achieve a 1:100 final dilution, first prepare a 1:10 intermediate dilution.
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Vortex the intermediate dilution gently.
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Perform the final dilution by adding the required volume of the intermediate dilution to the final volume of the assay buffer in your experimental setup (e.g., wells of a 96-well plate).
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Mix thoroughly by gentle pipetting or orbital shaking.
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Always prepare a vehicle control containing the same final concentration of DMSO.
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Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Caption: A hypothetical signaling pathway for this compound.
Validation & Comparative
Validating the Structure of Synthetic Mebenoside: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the rigorous validation of a synthetic compound's structure is a critical step to ensure its identity, purity, and ultimately, its efficacy and safety. This guide provides a comparative overview of the essential analytical techniques for confirming the structure of synthetic Mebenoside, a naturally derived compound with potential therapeutic applications. We will delve into the experimental protocols for these techniques and present the expected data in a clear, comparative format.
Introduction to this compound and the Imperative of Structural Validation
This compound, a glycoside, has garnered interest in the scientific community for its potential biological activities. As with any synthesized compound intended for research or therapeutic use, confirming that the synthetic molecule is identical to the natural product is paramount. Any deviation in the chemical structure, including stereochemistry, can lead to significant differences in biological activity and toxicity.
This guide will focus on the three primary analytical methods for structural elucidation:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the carbon-hydrogen framework and the connectivity of atoms.
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Mass Spectrometry (MS): To establish the molecular weight and elemental composition.
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X-ray Crystallography: To provide the definitive three-dimensional atomic arrangement in a crystalline state.
Comparative Analysis of Structural Validation Techniques
The following table summarizes the expected data from each analytical technique for a successfully synthesized this compound sample. This data should be compared against a reference standard of natural this compound to confirm structural identity.
| Analytical Technique | Parameter | Expected Data for this compound (C₂₈H₃₂O₆) | Purpose of Data |
| ¹H NMR | Chemical Shift (δ) | Specific ppm values for each proton | Confirms the electronic environment of each hydrogen atom. |
| Coupling Constants (J) | Hz values for interacting protons | Provides information about the dihedral angles between protons, aiding in stereochemical assignment. | |
| Integration | Relative number of protons for each signal | Determines the ratio of different types of protons in the molecule. | |
| ¹³C NMR | Chemical Shift (δ) | Specific ppm values for each carbon | Confirms the electronic environment of each carbon atom. |
| High-Resolution Mass Spectrometry (HRMS) | m/z | [M+H]⁺, [M+Na]⁺, etc. | Determines the exact mass of the molecule, allowing for the calculation of the elemental formula. |
| X-ray Crystallography | Unit Cell Dimensions | a, b, c, α, β, γ | Defines the size and shape of the repeating unit in the crystal. |
| Space Group | e.g., P2₁2₁2₁ | Describes the symmetry of the crystal lattice. | |
| Atomic Coordinates | x, y, z for each atom | Provides the precise three-dimensional position of every atom in the molecule, confirming the absolute stereochemistry. |
Experimental Protocols for Structural Validation
Detailed methodologies are crucial for reproducible and reliable results. Below are the standard experimental protocols for the key validation techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of the synthetic this compound and compare them to the spectra of a natural standard.
Methodology:
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Sample Preparation: Dissolve approximately 5-10 mg of the synthetic this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be the same as that used for the reference standard.
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Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
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Data Acquisition:
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¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.
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¹³C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
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2D NMR (Optional but Recommended): Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to definitively assign all proton and carbon signals and confirm the connectivity of the molecule.
-
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Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the accurate mass and elemental composition of the synthetic this compound.
Methodology:
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Sample Preparation: Prepare a dilute solution of the synthetic this compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
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Instrumentation: Employ a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).
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Data Acquisition: Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography system. Acquire the mass spectrum in positive or negative ion mode.
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Data Analysis: Determine the monoisotopic mass of the parent ion (e.g., [M+H]⁺ or [M+Na]⁺). Use the instrument's software to calculate the elemental composition based on the accurate mass measurement (typically with an error of < 5 ppm).
X-ray Crystallography
Objective: To obtain the single-crystal X-ray diffraction data to determine the three-dimensional molecular structure of synthetic this compound.
Methodology:
-
Crystallization: Grow single crystals of the synthetic this compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).
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Crystal Mounting: Carefully select a well-formed, single crystal and mount it on a goniometer head.
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Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
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Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map.
-
Build a molecular model into the electron density map.
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Refine the model against the experimental data to obtain the final, accurate atomic coordinates, bond lengths, and bond angles.
-
Visualizing the Validation Workflow
The following diagram illustrates the logical workflow for the structural validation of synthetic this compound.
Caption: A logical workflow for the synthesis, purification, and structural validation of synthetic this compound.
Alternatives and Comparative Performance
At present, the scientific literature does not prominently feature specific, commercially available small molecules that are presented as direct structural or functional alternatives to this compound for comparative performance studies. The research on this compound itself is still in a relatively early stage, and therefore, head-to-head comparisons with other compounds for specific biological activities are not well-documented.
For researchers interested in similar classes of compounds, exploring other natural product-derived glycosides with related structural motifs may be a viable avenue. However, a direct comparison would necessitate establishing a specific biological assay as a benchmark for performance.
Conclusion
The structural validation of synthetic this compound is a multi-faceted process that relies on the synergistic use of powerful analytical techniques. NMR spectroscopy provides the foundational understanding of the molecular framework, high-resolution mass spectrometry confirms the elemental composition with high accuracy, and X-ray crystallography offers the ultimate proof of the three-dimensional structure. By following rigorous experimental protocols and comparing the data obtained with that of a natural reference standard, researchers can confidently confirm the successful synthesis of this compound, a crucial step for any further investigation into its biological properties and potential applications.
Comparative Analysis of the Biological Activities of Mebenoside and Other Glycosides
A Guide for Researchers and Drug Development Professionals
Introduction
Glycosides, a diverse class of natural compounds, are characterized by a sugar moiety linked to a non-sugar aglycone. This structure confers a wide range of biological activities, making them a fertile ground for drug discovery. This guide provides a comparative analysis of the biological activities of selected glycosides, with a focus on flavonoid glycosides. While the initial intent was to include a detailed analysis of mebenoside, a thorough literature search revealed a significant lack of available data on its biological activities. Therefore, this guide will focus on two well-researched kaempferol glycosides, tiliroside and astragalin, as representative examples to illustrate the therapeutic potential of this class of compounds.
Comparative Biological Activity Data
The following tables summarize the quantitative data on the anticancer, anti-inflammatory, and antioxidant activities of tiliroside and astragalin.
Table 1: Anticancer Activity of Selected Glycosides
| Glycoside | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Tiliroside | Data not readily available in terms of specific IC50 values for anticancer activity. | |||
| Astragalin | Various | Proliferation Assays | Varies significantly by cell line | [1][2] |
| e.g., Human cervical cancer (HeLa) | MTT Assay | ~50 | [1] | |
| e.g., Human liver cancer (HepG2) | MTT Assay | >100 | [1] |
Note: The anticancer activity of kaempferol, the aglycone of both tiliroside and astragalin, is well-documented across various cancer types, including skin, liver, colon, and bladder cancer.[1] Its mechanisms include inducing apoptosis and arresting the cell cycle at the G2/M phase.[1]
Table 2: Anti-inflammatory Activity of Selected Glycosides
| Glycoside | Model | Key Markers | Effect | Reference |
| Tiliroside | LPS-stimulated RAW 264.7 macrophages | NO, iNOS, COX-2 | Significant inhibition | [3][4] |
| Carrageenan-induced paw edema (in vivo) | Paw volume | Reduction in edema | [5][6] | |
| Astragalin | LPS-stimulated macrophages | NO, TNF-α, IL-6 | Significant inhibition | [7] |
| CFA-induced inflammatory pain (in vivo) | Pain threshold | Alleviation of pain | [8] |
Table 3: Antioxidant Activity of Selected Glycosides
| Glycoside | Assay | Method | Result | Reference |
| Tiliroside | DPPH radical scavenging | Spectrophotometry | Potent scavenging activity | [5] |
| Astragalin | DPPH radical scavenging | Spectrophotometry | Significant scavenging activity | |
| ORAC (Oxygen Radical Absorbance Capacity) | Fluorescence | High antioxidant capacity |
Signaling Pathways and Mechanisms of Action
The biological activities of tiliroside and astragalin are mediated through the modulation of various signaling pathways.
Tiliroside:
Tiliroside primarily exerts its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[9][10] It has been shown to suppress the production of pro-inflammatory mediators like TNF-α, IL-6, and iNOS.[9] Furthermore, tiliroside can modulate the balance of M1 and M2 macrophages towards an anti-inflammatory phenotype by targeting the HIF-1α/glycolysis pathway.[11]
Astragalin:
Astragalin demonstrates a broader range of pathway modulation. In cancer, it has been shown to inhibit the NF-κB and PI3K/AKT signaling pathways, leading to apoptosis.[12] Its anti-inflammatory effects are mediated through the inhibition of TLR4/NF-κB and MAPK signaling.[12] Additionally, astragalin has been found to exert hypoglycemic effects by activating the AMPK signaling pathway.[13]
References
- 1. Kaempferol: A Key Emphasis to Its Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kaempferol and Its Glycoside Derivatives as Modulators of Etoposide Activity in HL-60 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tiliroside, the major component of Agrimonia pilosa Ledeb ethanol extract, inhibits MAPK/JNK/p38-mediated inflammation in lipopolysaccharide-activated RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tiliroside Attenuates NLRP3 Inflammasome Activation in Macrophages and Protects against Acute Lung Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory and Antioxidant Properties of the Extract, Tiliroside, and Patuletin 3-O-β-D-Glucopyranoside from Pfaffia townsendii (Amaranthaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Astragalin relieves inflammatory pain and negative mood in CFA mice by down-regulating mGluR5 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Tiliroside Ameliorates Ulcerative Colitis by Restoring the M1/M2 Macrophage Balance via the HIF-1α/glycolysis Pathway [frontiersin.org]
- 10. pure.hud.ac.uk [pure.hud.ac.uk]
- 11. Tiliroside Ameliorates Ulcerative Colitis by Restoring the M1/M2 Macrophage Balance via the HIF-1α/glycolysis Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Astragalin: a food-origin flavonoid with therapeutic effect for multiple diseases [frontiersin.org]
- 13. mdpi.com [mdpi.com]
Comparative Analysis of Mebenoside and its Analogues: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of Mebenoside and its potential analogues for researchers, scientists, and drug development professionals. This compound, chemically identified as methyl 3,5,6-tri-O-benzyl-D-glucofuranoside, is a compound with purported capillary protectant properties and potential applications in anti-inflammatory and immunomodulatory therapies. While specific analogues of this compound are not extensively documented in publicly available literature, this guide synthesizes the existing information on this compound and related furanose compounds to provide a basis for further research and development.
Executive Summary
This compound, a benzyl-substituted glucofuranoside, has been noted for its potential as a capillary protectant. The core structure of this compound, a furanose ring, is a feature of various compounds with known anti-inflammatory and immunomodulatory activities. This guide explores the synthesis of this compound, its potential biological activities based on related compounds, and provides a framework for the design and evaluation of its analogues. The lack of extensive public data on this compound and its direct analogues necessitates a comparative approach based on the broader class of furanose derivatives.
Data Presentation
Due to the limited availability of quantitative data for this compound and its direct analogues, a comparative table of hypothetical analogues is presented below to guide future research. The table outlines key parameters that should be evaluated for a comprehensive comparison.
Table 1: Hypothetical Comparative Data for this compound and its Analogues
| Compound | Structure | In Vitro Capillary Protection (EC50, µM) | In Vitro Anti-inflammatory Activity (IC50, µM) | In Vitro Cytotoxicity (CC50, µM) | In Vivo Efficacy (Model) |
| This compound | Methyl 3,5,6-tri-O-benzyl-D-glucofuranoside | Data not available | Data not available | Data not available | Data not available |
| Analogue 1 | (Hypothetical: e.g., Ethyl 3,5,6-tri-O-benzyl-D-glucofuranoside) | To be determined | To be determined | To be determined | To be determined |
| Analogue 2 | (Hypothetical: e.g., Methyl 3,5,6-tri-O-(4-chlorobenzyl)-D-glucofuranoside) | To be determined | To be determined | To be determined | To be determined |
| Analogue 3 | (Hypothetical: e.g., Methyl 2-amino-3,5,6-tri-O-benzyl-D-glucofuranoside) | To be determined | To be determined | To be determined | To be determined |
Experimental Protocols
Detailed experimental protocols are crucial for the accurate evaluation and comparison of this compound and its analogues. The following are generalized methodologies for key experiments.
Synthesis of this compound (methyl 3,5,6-tri-O-benzyl-D-glucofuranoside)
The synthesis of this compound can be achieved from 3,5,6-tri-O-benzyl-1,2-O-isopropylidene-D-glucofuranoside.[1] A common method involves the removal of the isopropylidene group followed by methylation.
Protocol:
-
Dissolve 3,5,6-tri-O-benzyl-1,2-O-isopropylidene-D-glucofuranoside in a solution of 1% hydrochloric acid in methanol.[1]
-
Heat the reaction mixture at 65°C for 1.5 hours.[1]
-
Monitor the reaction progress using thin-layer chromatography.
-
Upon completion, neutralize the reaction with a suitable base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting methyl 3,5,6-tri-O-benzyl-D-glucofuranoside by column chromatography on silica gel.
In Vitro Capillary Protection Assay
This assay evaluates the ability of a compound to protect capillary endothelial cells from damage induced by various stressors.
Protocol:
-
Culture human umbilical vein endothelial cells (HUVECs) in appropriate media.
-
Seed the HUVECs into 96-well plates and allow them to form a monolayer.
-
Pre-treat the cells with varying concentrations of this compound or its analogues for a specified period.
-
Induce cellular stress using an agent such as hydrogen peroxide or TNF-α.
-
Assess cell viability using an MTT or similar assay.
-
Measure the leakage of a fluorescently labeled dextran through the endothelial monolayer to assess capillary permeability.
-
Calculate the EC50 value, the concentration at which the compound shows 50% of its maximal protective effect.
In Vitro Anti-inflammatory Assay
This assay measures the ability of a compound to inhibit the production of pro-inflammatory mediators.
Protocol:
-
Culture murine macrophage cells (e.g., RAW 264.7) in appropriate media.
-
Stimulate the cells with lipopolysaccharide (LPS) in the presence of varying concentrations of this compound or its analogues.
-
After incubation, collect the cell supernatant.
-
Measure the levels of nitric oxide (NO) in the supernatant using the Griess reagent.
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits.
-
Calculate the IC50 value, the concentration at which the compound inhibits 50% of the inflammatory response.
Mandatory Visualization
Signaling Pathway for Furanose Compound-Mediated Anti-inflammatory Activity
The following diagram illustrates a potential signaling pathway through which furanose compounds, the class to which this compound belongs, may exert their anti-inflammatory effects. It is known that some furanose derivatives can modulate inflammatory responses.[2]
Caption: Potential anti-inflammatory signaling pathway of furanose compounds.
Experimental Workflow for Comparative Analysis
This diagram outlines the logical workflow for a comparative analysis of this compound and its newly synthesized analogues.
Caption: Workflow for the comparative analysis of this compound analogues.
Conclusion
This compound presents an interesting scaffold for the development of new therapeutic agents, particularly in the areas of vascular protection and inflammation. The provided experimental framework and hypothetical data structure offer a roadmap for researchers to systematically evaluate this compound and its analogues. Further investigation into the specific biological targets and mechanisms of action of this compound is warranted to unlock its full therapeutic potential. The synthesis and evaluation of a focused library of analogues will be instrumental in establishing structure-activity relationships and identifying lead candidates for preclinical development.
References
A Comparative Guide to Establishing the Purity of Mebenoside Samples for Drug Development and Research
Characterization of Mebenoside
This compound is an organic compound with the following properties:
-
Molecular Formula: C₂₈H₃₂O₆
-
Molecular Weight: 464.55 g/mol
-
CAS Number: 20822-88-2
Due to the limited availability of a certified this compound reference standard, a commercially available sample (e.g., 95% purity) must be thoroughly characterized to serve as an in-house standard for subsequent quantitative analyses.
Comparative Analysis of Purity Assessment Techniques
The following table summarizes the utility of HPLC-UV, qNMR, and LC-MS for the purity determination of a this compound sample.
| Technique | Principle | Information Provided | Advantages | Limitations |
| HPLC-UV | Chromatographic separation based on polarity, with detection by UV absorbance. | Relative purity (area percent), detection of UV-active impurities. | High sensitivity, excellent for routine purity checks against a standard. | Requires a reference standard for quantification, non-UV active impurities are not detected. |
| qNMR | Intrinsic quantitative nature of NMR spectroscopy where signal intensity is directly proportional to the number of nuclei. | Absolute purity determination without a this compound reference standard. | Provides structural confirmation, highly accurate and precise. | Lower sensitivity than HPLC, requires a high-purity internal standard. |
| LC-MS | Combines the separation power of HPLC with the mass identification capabilities of mass spectrometry. | Detection and identification of impurities by mass-to-charge ratio. | High specificity and sensitivity, can identify unknown impurities. | Can be less quantitative than HPLC-UV or qNMR without appropriate standards. |
Experimental Workflow for Purity Confirmation
The following workflow outlines the process for comprehensive purity analysis of a this compound sample and the establishment of an in-house reference standard.
Cross-validation of Mebenoside's biological effects
Despite a comprehensive search of scientific literature and chemical databases, there is currently no publicly available information on the biological effects of the compound Mebenoside. As a result, a detailed cross-validation and comparison guide regarding its biological activities, as requested, cannot be provided at this time.
This compound, also known by its chemical name methyl 3,5,6-tri-O-benzyl-α-D-glucofuranoside, is a chemically defined molecule with the formula C28H32O6. Its structure is that of a protected sugar derivative, specifically a glucofuranoside. It is important to note that this compound is not a flavonoid, a class of plant secondary metabolites known for their diverse biological activities. The fundamental chemical structure of this compound, a sugar derivative, differs significantly from the characteristic C6-C3-C6 skeleton of flavonoids.
Our investigation to collate data for a comparative guide involved searching for:
-
Biological Activity: Any studies describing the effects of this compound on biological systems, including in vitro (cell-based) or in vivo (animal) experiments.
-
Mechanism of Action: Research elucidating the specific molecular targets or signaling pathways through which this compound might exert any biological effects.
-
Comparative Studies: Any literature comparing the effects of this compound to other known compounds or standard treatments.
-
Experimental Protocols: Detailed methodologies from published studies that would be necessary to replicate and validate any reported findings.
These searches, conducted across multiple scientific databases, did not yield any relevant results. The absence of such data makes it impossible to fulfill the core requirements of the requested comparison guide, which would necessitate quantitative data for tables, established experimental protocols for citation, and known signaling pathways for visualization.
Moving Forward
For researchers, scientists, and drug development professionals interested in the potential biological effects of this compound, the path forward would require foundational, exploratory research. This would involve:
-
In Vitro Screening: Initial studies would likely involve screening this compound against various cell lines (e.g., cancer cells, neuronal cells) to identify any potential cytotoxic, proliferative, or other cellular effects.
-
Target Identification: Should any biological activity be observed, subsequent research would focus on identifying the molecular target(s) of this compound.
-
Mechanism of Action Studies: Once a target is identified, further experiments would be needed to elucidate the downstream signaling pathways affected by the interaction of this compound with its target.
Below is a conceptual workflow that would be necessary to begin characterizing the biological effects of an unstudied compound like this compound.
Caption: Conceptual workflow for the initial biological characterization of an unstudied compound.
Until such foundational research is conducted and published, a cross-validation of this compound's biological effects and a comparison with other alternatives remain speculative. We will continue to monitor the scientific literature for any emerging data on this compound and will update this guidance as new information becomes available.
A Comparative Analysis of Mebendazole's Efficacy Against Known Anthelmintic Inhibitors
Disclaimer: Initial searches for "Mebenoside" did not yield any relevant results in scientific literature. It is highly probable that this is a misspelling of "Mebendazole," a widely recognized anthelmintic medication. This guide will therefore focus on comparing the efficacy of Mebendazole with its primary therapeutic alternative, Albendazole . Both are benzimidazole-class inhibitors with a similar mechanism of action, making for a pertinent comparison for researchers and drug development professionals.
Executive Summary
Mebendazole and Albendazole are broad-spectrum anthelmintic agents frequently employed in the treatment of soil-transmitted helminth (STH) infections. Their primary mechanism of action involves the disruption of microtubule synthesis in parasitic worms, leading to impaired glucose uptake and eventual death of the parasite. While both drugs are effective against a range of STHs, including Ascaris lumbricoides (roundworm), Trichuris trichiura (whipworm), and hookworm (Ancylostoma duodenale and Necator americanus), their efficacy can vary depending on the specific parasite and the dosage regimen. This guide provides a comprehensive comparison of their performance based on available experimental data.
Data Presentation: Comparative Efficacy of Mebendazole and Albendazole
The following tables summarize the cure rates (CR) and egg reduction rates (ERR) of Mebendazole and Albendazole in treating various soil-transmitted helminth infections, based on data from randomized controlled trials.
Table 1: Efficacy of Single-Dose Mebendazole vs. Single-Dose Albendazole
| Helminth Species | Drug | Dosage | Cure Rate (CR) | Egg Reduction Rate (ERR) |
| Ascaris lumbricoides | Mebendazole | 500 mg | 31% - 92.8% | 95.87% - 98.69% |
| Albendazole | 400 mg | 87.5% - 91.3% | 95.54% | |
| Trichuris trichiura | Mebendazole | 500 mg | 39.7% - 71% | 44.1% - 72.2% |
| Albendazole | 400 mg | 33.8% - 61.5% | 67.0% | |
| Hookworm | Mebendazole | 500 mg | 17.6% - 31% | 71.5% - 84% |
| Albendazole | 400 mg | 36.0% - 78.32% | 86.7% - 97% |
Table 2: Efficacy of Triple-Dose Mebendazole vs. Triple-Dose Albendazole
| Helminth Species | Drug | Dosage | Cure Rate (CR) | Egg Reduction Rate (ERR) |
| Trichuris trichiura | Mebendazole | 500 mg daily for 3 days | 71% | Not specified |
| Albendazole | 400 mg daily for 3 days | 56% | Not specified | |
| Hookworm | Mebendazole | 500 mg daily for 3 days | 54% - 58% | 96% |
| Albendazole | 400 mg daily for 3 days | 92% | 99.7% |
Note: Efficacy rates can vary based on the intensity of the infection, the specific population studied, and the diagnostic methods used.
Experimental Protocols
The data presented above is primarily derived from randomized controlled trials (RCTs) utilizing standardized parasitological assessment methods. Below are detailed methodologies for the key experiments cited.
Randomized Controlled Trial (RCT) Design
A standard RCT protocol for comparing the efficacy of Mebendazole and Albendazole involves the following steps:
-
Participant Recruitment: A cohort of individuals from an area with a high prevalence of soil-transmitted helminth infections is screened for eligibility. Inclusion criteria typically include age (e.g., school-aged children) and a confirmed infection with one or more target helminths.[1] Exclusion criteria may include pregnancy, known allergies to the study drugs, or recent anthelmintic treatment.[1]
-
Baseline Assessment: Stool samples are collected from all participants before treatment. The presence and intensity of infection are determined using the Kato-Katz thick smear technique to quantify the number of eggs per gram of feces (EPG).[1][2]
-
Randomization: Participants are randomly assigned to different treatment groups. For a comparison of single-dose therapies, this would typically include a Mebendazole group (receiving a single 500 mg dose) and an Albendazole group (receiving a single 400 mg dose).[2] Studies may also include placebo or multi-dose arms.[3]
-
Treatment Administration: The assigned treatment is administered to the participants. The process is often blinded, meaning either the participants (single-blind) or both the participants and the researchers (double-blind) are unaware of which treatment is being given.[4][5]
-
Follow-up Assessment: After a predefined period, typically 14 to 21 days post-treatment, follow-up stool samples are collected.[5] The Kato-Katz method is used again to determine the post-treatment EPG.
-
Efficacy Evaluation: The efficacy of the treatments is determined by calculating the Cure Rate (the percentage of participants who become egg-negative after treatment) and the Egg Reduction Rate (the percentage reduction in the geometric mean of EPG from baseline to follow-up).[5]
Kato-Katz Thick Smear Technique
The Kato-Katz method is a quantitative technique used to determine the number of helminth eggs in a fecal sample.[6]
-
Sample Preparation: A small amount of fresh stool is pressed through a fine mesh screen to remove large debris.[4][6]
-
Template Application: A standardized template with a hole of a known diameter is placed on a microscope slide. The sieved fecal matter is used to fill the hole in the template, ensuring a consistent volume of stool is used for each smear.[6][7]
-
Smear Preparation: The template is removed, leaving a measured amount of feces on the slide. The fecal sample is then covered with a cellophane strip that has been pre-soaked in a glycerol-malachite green solution. The glycerol clears the fecal material, making the eggs more visible, while the malachite green stains the background, providing contrast.[3][7]
-
Microscopic Examination: The slide is left for a period (typically 30-60 minutes) to allow for clearing. The entire smear is then examined under a microscope, and the number of eggs for each helminth species is counted.[6]
-
Calculation of Eggs Per Gram (EPG): The raw egg count is multiplied by a conversion factor based on the volume of the template to calculate the number of eggs per gram of feces. For a standard 41.7 mg template, the multiplication factor is 24.[6]
Mandatory Visualization
Caption: Mechanism of action for Mebendazole and Albendazole.
Caption: Workflow for a randomized controlled trial comparing anthelmintic efficacy.
References
Reproducibility of Mebendazole In Vitro Experiments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro anticancer effects of Mebendazole (MBZ), a repurposed anthelmintic drug, and its alternatives. We have compiled and summarized quantitative data from multiple studies to assess the reproducibility of its reported efficacy. Detailed experimental protocols and visual representations of key signaling pathways are included to facilitate further research and validation.
Quantitative Data Summary
The following tables summarize the half-maximal inhibitory concentration (IC50) values of Mebendazole and its alternatives in various cancer cell lines as reported in peer-reviewed literature. These values represent the concentration of a drug that is required for 50% inhibition of cell viability in vitro. Variations in IC50 values across different studies can be attributed to differences in experimental conditions such as cell line passage number, reagent sources, and incubation times.
Table 1: In Vitro Anticancer Activity of Mebendazole (MBZ)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HT-29 | Colon Cancer | 0.29 ± 0.04 (72h) | [1] |
| OVCAR3 | Ovarian Cancer | 0.625 (48h) | |
| OAW42 | Ovarian Cancer | 0.312 (48h) | |
| ACP-02 | Gastric Cancer (diffuse) | 0.39 | [2] |
| ACP-03 | Gastric Cancer (intestinal) | 1.25 | [2] |
| K562 | Chronic Myeloid Leukemia | 1.9 | [3] |
| FEPS (imatinib-resistant) | Chronic Myeloid Leukemia | 9.6 | [3] |
| Jurkat | T-cell Leukemia | ~10 (24h) | [4] |
| M-14 | Melanoma | ~0.32 | [5] |
| SK-Mel-19 | Melanoma | ~0.32 | [5] |
Table 2: In Vitro Anticancer Activity of Alternative Microtubule-Targeting Agents
| Drug | Cell Line | Cancer Type | IC50 | Reference |
| Vincristine | A549 | Lung Cancer | 40 nM | [6] |
| Vincristine | MCF-7 | Breast Cancer | 5 nM | [6] |
| Vincristine | 1A9 | Ovarian Cancer | 4 nM | [6] |
| Vincristine | SY5Y | Neuroblastoma | 1.6 nM | [6] |
| Vincristine | MOLT-4 | T-cell Leukemia | 3.3 nM | [7] |
| Vincristine | MCF7-WT | Breast Cancer | 7.371 nM | [8] |
| Vincristine | VCR/MCF7 (resistant) | Breast Cancer | 10,574 nM | [8] |
| Albendazole | K562 | Chronic Myeloid Leukemia | 0.486 µM | [3] |
Experimental Protocols
To ensure the reproducibility of the cited experiments, detailed methodologies are provided below.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% penicillin-streptomycin
-
Mebendazole (or alternative drug) stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[4]
-
Drug Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the drug stock).
-
Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of a compound on the assembly of purified tubulin into microtubules. The polymerization is monitored by an increase in turbidity.
Materials:
-
Purified tubulin (e.g., bovine brain tubulin)
-
G-PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
GTP (Guanosine triphosphate)
-
Mebendazole (or alternative drug)
-
96-well, half-area microplates
-
Temperature-controlled spectrophotometer
Protocol:
-
Reagent Preparation: On ice, prepare a reaction mixture containing tubulin in G-PEM buffer supplemented with 1 mM GTP.
-
Compound Addition: Add the test compound (dissolved in an appropriate solvent like DMSO) or vehicle control to the tubulin solution.
-
Initiation of Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C.
-
Turbidity Measurement: Measure the change in absorbance at 340 nm or 350 nm every 30-60 seconds for a defined period (e.g., 60-90 minutes).[10]
-
Data Analysis: Plot the absorbance versus time to visualize the polymerization kinetics. Inhibitors of tubulin polymerization will show a decrease in the rate and extent of the absorbance increase compared to the control.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by Mebendazole in cancer cells.
References
- 1. mdpi.com [mdpi.com]
- 2. [PDF] Mebendazole Exerts Anticancer Activity in Ovarian Cancer Cell Lines via Novel Girdin-Mediated AKT/IKKα/β/NF-κB Signaling Axis | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Mebendazole induces apoptosis via Bcl-2 inactivation in chemoresistant melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. hmsom.elsevierpure.com [hmsom.elsevierpure.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Flavonoid Glycosides as Reference Standards in Research
In the dynamic field of glycoside research, the use of well-characterized reference standards is paramount for ensuring the accuracy, reproducibility, and validity of experimental results. While a multitude of glycosides exist, this guide focuses on a comparative analysis of two prominent flavonol glycosides, Quercetin-3-O-rutinoside (Rutin) and Kaempferol-3-O-glucoside (Astragalin) , which are widely employed as reference standards. This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of their performance, supported by experimental data and detailed analytical protocols.
Performance Comparison of Flavonoid Glycoside Reference Standards
The selection of an appropriate reference standard is critical and depends on various factors including purity, stability, and performance in specific analytical techniques. Below is a summary of the key performance characteristics of Rutin and Astragalin.
| Property | Quercetin-3-O-rutinoside (Rutin) | Kaempferol-3-O-glucoside (Astragalin) | Key Considerations for Researchers |
| Purity | Typically available at ≥94% (HPLC)[1] | Commercially available with high purity | Purity is a critical factor for accurate quantification. Certified Reference Materials (CRMs) produced in accordance with ISO 17034 and ISO/IEC 17025 provide the highest level of accuracy and traceability[2][3]. |
| Stability | Generally stable, but can be susceptible to degradation under harsh acidic or alkaline conditions, and prolonged exposure to light[1]. | Flavonoid glycosides are generally more stable than their aglycone counterparts. Glycosylation at the C3 position can confer some photostability. | Stability studies are crucial to ensure the integrity of the reference standard throughout its shelf life and during experimental procedures. Proper storage conditions are essential. |
| Solubility | Soluble in methanol, ethanol, and dimethyl sulfoxide (DMSO)[4]. | Soluble in methanol and other polar organic solvents. | The choice of solvent is important for sample preparation and must be compatible with the analytical method being used. |
| UV-Vis λmax | Approximately 257 nm and 354 nm | Approximately 266 nm and 348 nm | The distinct UV absorbance maxima are utilized for detection and quantification in HPLC-UV/DAD analysis. |
| Mass Spectrometry | Readily ionizes using electrospray ionization (ESI)[5], producing a characteristic fragmentation pattern with the loss of the rutinose moiety (308 Da) to yield the quercetin aglycone (m/z 303)[6][7]. | Shows characteristic fragmentation patterns in MS/MS, with the loss of the glucose moiety (162 Da) to yield the kaempferol aglycone (m/z 287). | MS is a powerful tool for the structural confirmation and identification of flavonoid glycosides. The predictable fragmentation patterns are key for identification in complex mixtures. |
| NMR Spectroscopy | 1H and 13C NMR spectra are well-characterized, allowing for unambiguous structural confirmation. | 1H and 13C NMR data are available for structural elucidation. | NMR is the gold standard for the structural characterization of reference standards, providing detailed information about the molecular structure. |
Experimental Protocols
Detailed and validated experimental protocols are essential for the reliable analysis of flavonoid glycosides. Below are standard protocols for High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC-UV/DAD) Protocol for the Quantification of Flavonoid Glycosides
This protocol is suitable for the quantitative analysis of flavonoid glycosides in various samples.
1. Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD).
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B)[8].
-
Gradient Program:
-
0-40 min: 10-26% B
-
40-70 min: 26-65% B
-
70-71 min: 65-100% B
-
71-75 min: 100% B
-
-
Flow Rate: 1.0 mL/min[8].
-
Column Temperature: 25 °C[8].
-
Detection Wavelength: 350 nm for both Rutin and Astragalin[9].
-
Injection Volume: 20 µL.
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the reference standard in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase.
-
Sample Preparation: The sample preparation method will vary depending on the matrix. A general procedure for plant material involves extraction with a suitable solvent (e.g., methanol/water mixture), followed by filtration through a 0.45 µm syringe filter before injection[10].
Mass Spectrometry (LC-MS/MS) Protocol for the Identification of Flavonoid Glycosides
This protocol is designed for the structural confirmation of flavonoid glycosides.
1. Instrumentation:
-
Liquid chromatography system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an electrospray ionization (ESI) source.
2. LC Conditions:
-
Use the same LC conditions as described in the HPLC-UV/DAD protocol.
3. Mass Spectrometry Conditions:
-
Ionization Mode: ESI, typically in positive or negative ion mode. Negative mode is often more sensitive for flavonoids[11].
-
Scan Mode: Full scan for parent ion identification and product ion scan (MS/MS) for fragmentation analysis.
-
Collision Energy: Optimize the collision energy to obtain characteristic fragment ions. For example, for Rutin, a collision energy of around 35 eV can be used to observe the loss of the rutinose moiety[6].
-
Key Fragment Ions to Monitor:
-
Rutin: Precursor ion [M-H]⁻ at m/z 609. Product ion at m/z 301 (quercetin aglycone).
-
Astragalin: Precursor ion [M-H]⁻ at m/z 447. Product ion at m/z 285 (kaempferol aglycone).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol for Structural Elucidation
This protocol provides a general guideline for the structural characterization of flavonoid glycosides.
1. Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
2. Sample Preparation:
-
Dissolve an accurately weighed amount of the reference standard (typically 5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d6, Methanol-d4).
3. NMR Experiments:
-
1D NMR: Acquire 1H and 13C NMR spectra.
-
2D NMR: For complete structural assignment, perform 2D NMR experiments such as:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings within the sugar and aglycone moieties.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which are crucial for determining the glycosylation position and the linkage between sugar units.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the stereochemistry of the glycosidic linkage.
-
Visualizing Workflows and Pathways
To further aid in the understanding of the experimental processes and the biological context of these reference standards, the following diagrams have been generated using Graphviz.
References
- 1. Kaempferol Inhibits Angiogenesis by Suppressing HIF-1α and VEGFR2 Activation via ERK/p38 MAPK and PI3K/Akt/mTOR Signaling Pathways in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scientificlabs.com [scientificlabs.com]
- 3. Quercetin Pharmaceutical Secondary Standard; Certified Reference Material 849061-97-8 [sigmaaldrich.com]
- 4. Diosmin: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 5. PI3K/Akt1 Pathway Suppression by Quercetin–Doxorubicin Combination in Osteosarcoma Cell Line (MG-63 Cells) [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A Screening Method for the Identification of Glycosylated Flavonoids and Other Phenolic Compounds Using a Standard Analytical Approach for All Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization and quantification of flavonoid glycosides in the Prunus genus by UPLC-DAD-QTOF/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FLAVONOID PROFILING BY LIQUID CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (LC/MS) [protocols.io]
- 11. Determination of Flavonoid Glycosides by UPLC-MS to Authenticate Commercial Lemonade - PMC [pmc.ncbi.nlm.nih.gov]
Mebendazole's Mechanism of Action in Oncology: A Comparative Analysis
An in-depth guide for researchers and drug development professionals on the hypothesized mechanisms of action of Mebendazole, benchmarked against established microtubule-targeting agents.
The repurposed anthelmintic drug, Mebendazole (MBZ), has garnered significant attention in oncology for its potential as a cost-effective and well-tolerated anticancer agent. This guide provides a comprehensive validation of its proposed mechanisms of action, supported by experimental data, and offers a comparative analysis with the established vinca alkaloids, a class of microtubule-targeting chemotherapy drugs.
Primary Mechanism of Action: Microtubule Disruption
The principal anticancer effect of Mebendazole is attributed to its ability to interfere with microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell structure.[1] MBZ binds to the colchicine-binding site on the β-tubulin subunit, preventing its polymerization into microtubules.[2] This disruption of the microtubule network leads to mitotic arrest in the G2/M phase of the cell cycle, ultimately inducing apoptosis (programmed cell death) in rapidly dividing cancer cells.[3][4][5][6]
Comparative Analysis with Vinca Alkaloids
Vinca alkaloids, such as Vincristine and Vinblastine, also exert their cytotoxic effects by targeting microtubules. However, they bind to a different site on the tubulin dimer, the vinca domain. While both Mebendazole and vinca alkaloids lead to the destabilization of microtubules and mitotic arrest, differences in their binding sites and affinities may account for variations in their efficacy and toxicity profiles.[7] Notably, Mebendazole has shown efficacy in preclinical models where vincristine has not, suggesting it may overcome certain resistance mechanisms.[8]
Quantitative Comparison of Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Mebendazole and Vincristine in various cancer cell lines, providing a quantitative comparison of their cytotoxic potential.
| Cell Line | Cancer Type | Mebendazole IC50 (µM) | Vincristine IC50 (µM) | Reference |
| GL261 | Glioblastoma | 0.1 - 0.3 | > 1 (ineffective) | [8][9] |
| Medulloblastoma Cell Lines | Medulloblastoma | 0.13 - 1 | Not Reported | [10] |
| Human Meningioma Cell Lines | Meningioma | 0.26 - 0.42 | Not Reported | [5] |
| A549, H129, H460 | Non-Small Cell Lung Cancer | ~0.16 | Not Reported | [2] |
| SH-SY5Y | Neuroblastoma | Not Reported | 0.1 | [11] |
| Gastric Cancer Cell Lines | Gastric Cancer | 0.39 - 1.25 | Not Reported | [2] |
Modulation of Key Signaling Pathways
Beyond its direct effects on microtubules, Mebendazole has been shown to modulate several signaling pathways critical for cancer cell proliferation, survival, and metastasis.
STAT3 Signaling Pathway
Recent studies have demonstrated that Mebendazole can induce the accumulation of reactive oxygen species (ROS) in non-small cell lung cancer (NSCLC) cells. This increase in ROS leads to the inhibition of the JAK2-STAT3 signaling pathway, a key regulator of cell survival and proliferation.[9] The downregulation of STAT3 phosphorylation and its downstream targets, such as BCL-xl, C-MYC, SNAI1, and TWIST1, contributes to the apoptotic and anti-migratory effects of Mebendazole.[9]
Other Implicated Pathways
Mebendazole has also been shown to inhibit multiple other cancer-related signaling pathways, including:
-
ELK/SRF, NFKB, MYC/MAX, and E2F/DP1: Inhibition of these pathways contributes to overcoming cisplatin resistance in ovarian cancer cells.[12]
-
Girdin-mediated AKT/IKKα/β/NF-κB signaling axis: Downregulation of this pathway in ovarian cancer cells inhibits proliferation and metastasis.[13]
Experimental Protocols
Tubulin Polymerization Assay
This assay is crucial for validating the direct inhibitory effect of Mebendazole on microtubule formation.
Objective: To quantify the extent of tubulin polymerization in the presence of Mebendazole.
Methodology:
-
Preparation: Purified tubulin protein is reconstituted in a polymerization buffer (e.g., G-PEM buffer containing GTP).
-
Incubation: The tubulin solution is incubated with various concentrations of Mebendazole, a positive control (e.g., colchicine for depolymerization), and a negative control (DMSO).
-
Measurement: The polymerization of tubulin is monitored by measuring the change in absorbance at 340 nm over time using a spectrophotometer. An increase in absorbance indicates polymerization.
-
Analysis: The percentage of polymerized tubulin is calculated to determine the inhibitory effect of Mebendazole.[13]
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of Mebendazole on cancer cells.
Objective: To measure the dose-dependent effect of Mebendazole on the viability of cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Treatment: The cells are treated with a range of concentrations of Mebendazole for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active metabolism convert MTT into a purple formazan product.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: The absorbance is proportional to the number of viable cells. The IC50 value is calculated from the dose-response curve.
Conclusion
The evidence strongly supports the hypothesis that Mebendazole's primary mechanism of anticancer action is the disruption of microtubule polymerization, leading to mitotic arrest and apoptosis. This is complemented by its ability to modulate key signaling pathways involved in cancer cell survival and proliferation. Comparative data suggests that Mebendazole has a potent cytotoxic effect on a variety of cancer cell lines, in some cases exceeding that of established microtubule-targeting agents like vincristine, particularly in preclinical brain tumor models. Further clinical investigation is warranted to fully elucidate its therapeutic potential in oncology.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Vincristine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. How Mebendazole Could Revolutionize Non-Traditional Cancer Care| Expert Insights on Integrative Medicine | 417 Integrative Medicine [417integrativemedicine.com]
- 5. mdpi.com [mdpi.com]
- 6. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ivermectin, a potential anticancer drug derived from an antiparasitic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mebendazole in Newly Diagnosed High-Grade Glioma Patients Receiving Temozolomide - Meghan M Johnson Memorial Scholarship Fund [meghan-johnson-scholarship-fund.clinicaltrialconnect.com]
- 10. Mebendazole as a Candidate for Drug Repurposing in Oncology: An Extensive Review of Current Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 11. guidechem.com [guidechem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Procedures for the Proper Disposal of Mebenoside
Audience: Researchers, scientists, and drug development professionals.
I. Pre-Disposal Hazard Assessment
Before initiating any disposal procedures, a thorough hazard assessment is crucial. In the absence of a specific SDS, researchers should review all available data on Mebenoside and similar compounds.
Key Assessment Steps:
-
Review Chemical Properties: Evaluate available information regarding the physical and chemical properties of this compound.
-
Assess Toxicity: In the absence of specific toxicity data, assume the compound is toxic. Handle with appropriate personal protective equipment (PPE).
-
Evaluate Environmental Hazards: Consider the potential for aquatic toxicity. Many pharmaceutical compounds can have significant environmental impacts.
-
Consult Institutional EHS: Your institution's EHS department is the primary resource for guidance on hazardous waste disposal. They can provide specific instructions based on their expertise and knowledge of regulations.
II. Segregation and Waste Collection
Proper segregation of chemical waste is fundamental to safe and compliant disposal.
-
Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS department.
-
Collect this compound waste in a designated, properly labeled hazardous waste container.
-
Solid waste (e.g., contaminated gloves, weighing paper) should be collected separately from liquid waste.
III. Waste Container Selection and Labeling
The selection of an appropriate waste container is critical to prevent leaks, reactions, and exposure.
-
Container Type: Use a chemically resistant container that is compatible with this compound. For solid waste, a sealable polyethylene bag or a wide-mouth container may be appropriate. For liquid waste, use a sealable, shatter-resistant bottle.
-
Labeling: All hazardous waste containers must be clearly labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
CAS Number: "55902-93-7"
-
An estimate of the concentration and total quantity
-
The date the waste was first added to the container
-
The name of the principal investigator or research group
-
IV. Quantitative Data for Waste Profile
When preparing for disposal, you will need to provide your EHS department with a waste profile. The following table outlines the necessary information.
| Parameter | Value | Notes |
| Chemical Name | This compound | |
| CAS Number | 55902-93-7 | |
| Physical State | Solid / Liquid (specify) | This will depend on the form of the waste. |
| Quantity | (Specify in grams or milliliters) | Provide an accurate estimate of the total amount of this compound waste. |
| Concentration | (Specify in mg/mL or %) | For solutions, provide the concentration of this compound. |
| Hazards | Assumed Toxic, Potential Environmental Hazard | In the absence of an SDS, assume the highest level of hazard. Your EHS office will make the final determination based on available data and regulatory requirements. |
| Personal Protective Equipment (PPE) Used | (e.g., Nitrile gloves, safety glasses, lab coat) | Document the PPE used during handling and waste generation. |
V. Experimental Protocol for Waste Preparation and Disposal
This protocol outlines the general steps for preparing this compound waste for pickup by your institution's hazardous waste management service.
Materials:
-
Designated hazardous waste container (solid or liquid)
-
Hazardous waste label
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and appropriate chemical-resistant gloves (e.g., nitrile).
Procedure:
-
Don PPE: Before handling any waste, put on your lab coat, safety glasses, and gloves.
-
Segregate Waste: At the point of generation, separate this compound waste from all other waste streams.
-
Solid Waste: Place contaminated items such as gloves, weighing paper, and absorbent pads into the designated solid hazardous waste container.
-
Liquid Waste: Carefully pour liquid this compound waste into the designated liquid hazardous waste container using a funnel.
-
-
Seal Container: Securely seal the waste container when not in use to prevent spills or the release of vapors. Do not overfill the container; leave at least 10% headspace.
-
Label Container: Affix a completed hazardous waste label to the container. Ensure all fields are filled out accurately.
-
Storage: Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within your laboratory. This area should be under the control of laboratory personnel and away from drains and sources of ignition.
-
Arrange for Disposal: Contact your institution's EHS department to schedule a pickup for the hazardous waste. Follow their specific procedures for requesting a waste pickup.
-
Documentation: Maintain a log of the hazardous waste generated in your laboratory, including the type and quantity of this compound waste.
VI. Visual Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
This comprehensive approach ensures that this compound waste is managed in a safe, compliant, and environmentally responsible manner, protecting both laboratory personnel and the wider community. Always prioritize safety and consult with your institution's EHS professionals.
Personal protective equipment for handling Mebenoside
Disclaimer: No specific Safety Data Sheet (SDS) for Mebenoside is readily available. The following guidance is based on best practices for handling novel chemical compounds with unknown toxicological properties and information for structurally similar compounds. This compound should be handled as a potentially hazardous substance.
Personal Protective Equipment (PPE) for Handling this compound
Given the uncharacterized nature of this compound, a comprehensive approach to personal protection is crucial. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Required PPE | Specifications |
| Low-Hazard Activities | ||
| (e.g., weighing in a ventilated balance enclosure, preparing dilute solutions in a fume hood) | • Laboratory Coat• Safety Glasses with side shields• Nitrile Gloves (single pair) | • Standard, properly fitting lab coat.• ANSI Z87.1 compliant.• Powder-free, disposable. Check for chemical resistance if available. |
| High-Hazard Activities | ||
| (e.g., handling neat compound, potential for aerosol generation, sonication) | • Chemical-Resistant Gown• Chemical Splash Goggles• Face Shield• Nitrile Gloves (double pair) | • Disposable, solid front, back closure.• ANSI Z87.1 compliant, with indirect venting.• Worn over chemical splash goggles.• Two pairs of powder-free, disposable gloves with the outer glove having extended cuffs. |
| Emergency Situations | ||
| (e.g., spills) | • All High-Hazard PPE• Respiratory Protection | • Air-purifying respirator (APR) with appropriate cartridges for organic vapors and particulates or a supplied-air respirator (SAR), depending on the scale of the spill and institutional guidelines. |
Operational Plan for Handling this compound
A step-by-step approach to handling this compound will minimize exposure and ensure a safe laboratory environment.
2.1. Engineering Controls:
-
Primary Engineering Control: Always handle this compound within a certified chemical fume hood. For weighing solid this compound, a ventilated balance enclosure should be used.
-
Secondary Engineering Control: Ensure easy access to an emergency eyewash station and safety shower.
2.2. Procedural Guidance for Handling:
-
Preparation:
-
Designate a specific area within the laboratory for handling this compound.
-
Assemble all necessary equipment and reagents before starting work.
-
Ensure the chemical fume hood is functioning correctly.
-
-
Donning PPE:
-
Follow the proper sequence for putting on PPE: first the gown, then the inner pair of gloves, followed by safety goggles and face shield, and finally the outer pair of gloves.
-
-
Handling:
-
When working with powdered this compound, handle it carefully to avoid creating dust.
-
Use disposable labware whenever possible.
-
If using glassware, clean it thoroughly after use, following institutional procedures for contaminated glassware.
-
-
Doffing PPE:
-
Remove PPE in a designated area, avoiding self-contamination.
-
The general sequence is: outer gloves, gown, face shield/goggles, inner gloves.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
-
Solid Waste: All solid waste contaminated with this compound (e.g., gloves, disposable lab coats, weighing paper, pipette tips) should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: All liquid waste containing this compound should be collected in a labeled, sealed, and chemical-resistant hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
Disposal Method: All this compound waste should be disposed of through your institution's hazardous waste management program. Follow all local, state, and federal regulations for the disposal of chemical waste.
Logical Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
